Calcium ion
Description
Structure
2D Structure
Properties
IUPAC Name |
calcium(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca/q+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPQYMZQTOCNFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ca+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7037638 | |
| Record name | Calcium ion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7037638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
40.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Calcium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000464 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
14127-61-8, 7440-70-2 | |
| Record name | Calcium(2+) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14127-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Calcium cation | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014127618 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium cation | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14577 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Calcium ion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7037638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CALCIUM CATION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M83C4R6ZB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Calcium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000464 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
850 °C | |
| Record name | Calcium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000464 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanisms of Calcium Ion Homeostasis
Cellular Calcium Ion Homeostasis Maintenance
At the cellular level, maintaining calcium homeostasis is a dynamic process essential for the ion's role as a ubiquitous second messenger in signaling pathways that control everything from muscle contraction to gene expression.
A hallmark of cellular calcium regulation is the establishment of a profound concentration gradient across the plasma membrane. The concentration of free Ca²⁺ in the extracellular fluid is in the millimolar (mM) range (approximately 1-2 mM), whereas the resting concentration in the cytosol is kept remarkably low, around 100 nanomolar (nM). This represents a concentration difference of about 10,000-fold.
This steep gradient is actively maintained by several transport proteins:
Plasma Membrane Ca²⁺-ATPases (PMCA): These are high-affinity pumps that use the energy from ATP hydrolysis to actively extrude Ca²⁺ from the cytosol to the extracellular space.
Sodium-Calcium Exchangers (NCX): These transporters couple the movement of Ca²⁺ out of the cell against its concentration gradient to the favorable influx of sodium ions down their electrochemical gradient.
The existence of this large electrochemical gradient means that a small increase in the permeability of the plasma membrane to Ca²⁺ can lead to a rapid and significant, though transient, rise in the cytosolic Ca²⁺ concentration, which is the basis of its function in cell signaling.
The low resting cytosolic Ca²⁺ concentration is maintained through a dynamic equilibrium involving four coordinated processes: influx, efflux, buffering, and storage.
Influx: Calcium ions enter the cytoplasm from the extracellular space through various ion channels. These include voltage-gated calcium channels that open in response to membrane depolarization, and ligand-gated channels.
Efflux: As described above, Ca²⁺ is continuously removed from the cytosol to the outside of the cell by PMCA pumps and NCX exchangers to counteract influx and maintain the resting low concentration.
Storage: Intracellular organelles, primarily the endoplasmic reticulum (ER) and its muscle-specific counterpart, the sarcoplasmic reticulum (SR), act as major Ca²⁺ storage sites. The Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pumps are responsible for sequestering Ca²⁺ from the cytosol into the lumen of the ER/SR, keeping cytosolic levels low. Mitochondria can also take up and store calcium, particularly when cytosolic levels rise significantly.
Buffering: A variety of intracellular proteins can bind to Ca²⁺, acting as mobile buffers that help to control the spatial and temporal aspects of calcium signals. Key calcium-binding proteins include calmodulin and troponin C, which, upon binding Ca²⁺, undergo conformational changes to regulate the activity of other proteins and enzymes.
This constant cycling ensures that cytosolic Ca²⁺ levels are kept low at rest but can be rapidly and locally increased to initiate specific cellular responses.
Systemic Regulatory
Systemic calcium homeostasis involves the coordinated action of several hormones and organ systems to maintain the total and ionized calcium concentrations in the blood within a narrow, physiologically optimal range (normally 8.5 to 10.5 mg/dL for total plasma calcium). This balance is crucial for functions like skeletal mineralization, nerve conduction, and blood coagulation.
Three primary hormones are the main regulators of systemic calcium balance: Parathyroid Hormone (PTH), 1,25-dihydroxyvitamin D-3 (also known as Calcitriol (B1668218) or active Vitamin D), and Calcitonin.
| Hormone | Gland | Primary Stimulus for Release | Primary Effect on Blood Ca²⁺ | Key Actions |
| Parathyroid Hormone (PTH) | Parathyroid Glands | Low blood calcium (hypocalcemia) | Increases | Stimulates bone resorption to release Ca²⁺. Increases Ca²⁺ reabsorption in the kidneys. Stimulates the kidney to produce active Vitamin D. |
| Calcitriol (Active Vitamin D) | (Synthesized in skin/liver, activated in kidneys) | Presence of PTH | Increases | Significantly enhances the absorption of dietary calcium from the small intestine. |
| Calcitonin | Thyroid Gland (Parafollicular cells) | High blood calcium (hypercalcemia) | Decreases | Inhibits bone resorption by osteoclasts. Increases calcium excretion by the kidneys. |
The secretion and action of these hormones are tightly regulated by the concentration of ionized calcium in the blood, primarily through the Calcium-Sensing Receptor (CaSR) found on parathyroid and thyroid cells.
The systemic regulation of calcium is a collaborative effort involving three key organs: the intestines, the bones, and the kidneys.
The Intestines: This is the site of dietary calcium absorption. The efficiency of absorption is not fixed and is actively regulated, primarily by calcitriol (active Vitamin D), which increases the transport of calcium from the intestinal lumen into the blood.
The Bones: The skeleton serves as the body's largest reservoir of calcium, containing over 99% of the body's total calcium in the form of hydroxyapatite. Bone is a dynamic tissue that undergoes constant remodeling. Hormones regulate whether calcium is deposited into the bone for storage or resorbed from the bone to enter the bloodstream. PTH is the main hormone stimulating the release of calcium from bone, while calcitonin promotes its deposition.
The Kidneys: The kidneys play a crucial role in fine-tuning blood calcium levels by controlling how much calcium is excreted in the urine. They filter a large amount of calcium daily but reabsorb the vast majority of it back into the blood. PTH acts on the kidney tubules to increase the reabsorption of calcium, thereby conserving it when blood levels are low. Conversely, calcitonin can decrease renal calcium reabsorption, promoting its excretion when levels are high.
This integrated system ensures that, despite variations in dietary intake and metabolic demand, the concentration of calcium ions in the blood is maintained with remarkable stability.
Intracellular Calcium Ion Dynamics and Signaling
Spatio-temporal Characteristics of Intracellular Calcium Ion Signals
Intracellular Ca²⁺ signals are not uniform increases in concentration; rather, they are highly organized in both space and time. These complex patterns, often referred to as "calcium signatures," are generated by a coordinated interplay between Ca²⁺ channels, pumps, and buffers. nih.govnih.gov The primary characteristics of these signals include oscillations, waves, and elementary localized events.
Many cell types respond to stimuli not with a sustained elevation of cytosolic Ca²⁺, but with a series of repetitive spikes known as Ca²⁺ oscillations. These oscillations are driven by periodic cycles of Ca²⁺ release from intracellular stores, primarily the endoplasmic reticulum (ER), and its subsequent removal from the cytosol. ulb.ac.be The information is encoded in the oscillation's parameters, such as frequency and amplitude.
The frequency of these oscillations can vary significantly between cell types and in response to different stimuli, ranging from approximately 1 mHz in endothelial cells to as high as 1-3 Hz in spontaneously beating cardiomyocytes. biorxiv.orgfrontiersin.org For instance, in cultured hippocampal neurons, typical calcium oscillations have been observed with a frequency of 0.042 ± 0.006 Hz and an amplitude (represented as a fluorescence ratio F/F₀) of 2.01 ± 0.07. plos.org It is widely held that the frequency of Ca²⁺ oscillations often increases with the strength of the stimulus, a phenomenon known as frequency modulation (FM). ulb.ac.be
However, the amplitude of the oscillations is also a critical variable in signal transduction. ulb.ac.be Some cellular processes are regulated more by the amplitude of Ca²⁺ spikes than by their frequency. nih.gov For example, studies on apoptosis have shown that the signaling pathway effectively filters the frequency information of Ca²⁺ oscillations but responds acutely to their amplitude. This suggests that Ca²⁺ can regulate cellular fate through amplitude modulation (AM), where the peak concentration reached during each spike is the key determinant of the cellular response. nih.gov
| Cell Type | Typical Oscillation Frequency | Reference |
|---|---|---|
| Human Aortic Endothelial Cells | 1.8–5.3 mHz | biorxiv.org |
| Vascular Endothelial Cells | 1.7–11.7 mHz | biorxiv.org |
| Hippocampal Neurons | ~42 mHz (0.042 Hz) | plos.org |
| Cardiomyocytes | 0.5–3 Hz | frontiersin.org |
| Cardiac Cells & Neurons | up to 1000 mHz (1 Hz) | biorxiv.org |
In many cellular contexts, a local increase in Ca²⁺ can propagate throughout the cell as an intracellular Ca²⁺ wave or even spread to adjacent cells as an intercellular wave. nih.govmdpi.com These waves are a form of regenerative signal propagation, where elevated Ca²⁺ triggers further Ca²⁺ release from neighboring stores, a process known as calcium-induced calcium release (CICR). nih.govresearchgate.net
The propagation of intercellular Ca²⁺ waves primarily occurs through two main mechanisms:
Gap Junctions : Direct cell-to-cell communication can occur via gap junctions, which allow signaling molecules like inositol (B14025) 1,4,5-trisphosphate (IP₃) to diffuse from a stimulated cell to its neighbors. This triggers Ca²⁺ release in the adjacent cell, continuing the wave. nih.govmolbiolcell.org This mechanism is prominent in astrocytes and can be inhibited by gap junction blockers like carbenoxolone. mdpi.com
Paracrine Signaling : The stimulated cell can release chemical messengers, most commonly adenosine (B11128) triphosphate (ATP), into the extracellular space. nih.gov This extracellular ATP then binds to purinergic receptors (like P2Y receptors) on neighboring cells, initiating an intracellular signaling cascade that leads to IP₃ production and Ca²⁺ release. molbiolcell.orgbiologists.com This form of propagation is essential in osteoblastic cells and keratinocytes following injury. mdpi.comrupress.orgoup.com
The speed of these waves can vary depending on the cell type and the propagation mechanism. In the adult mouse organ of Corti, two distinct wave types have been identified: slow, gap junction-mediated waves traveling at 1–3 μm/s, and faster, ATP-dependent waves moving at 7 μm/s. mdpi.com
Global Ca²⁺ signals like oscillations and waves are built from fundamental, localized Ca²⁺ release events. These elementary events are often referred to as "calcium sparks" and "calcium puffs," with puffs being functionally analogous to events sometimes called "blips." nih.govpnas.org
Calcium Sparks are brief, localized transient increases in Ca²⁺ that result from the opening of a small cluster of ryanodine (B192298) receptors (RyRs) on the sarcoplasmic or endoplasmic reticulum. nih.govnih.gov First visualized in cardiac muscle cells, they are considered the elementary events of excitation-contraction coupling. nih.govpnas.org In a resting cardiac myocyte, thousands of these sparks occur almost synchronously to generate the global Ca²⁺ transient that initiates contraction. biophysics.org Sparks have a characteristic rapid rise time of less than 10 milliseconds. nih.gov
Calcium Puffs (and Blips ) are localized Ca²⁺ release events mediated by clusters of inositol 1,4,5-trisphosphate receptors (IP₃Rs). nih.govnih.gov First described in Xenopus oocytes, puffs typically have slower rise and decay times compared to sparks and are more heterogeneous in their characteristics. nih.govjneurosci.org They are considered "quantal" units of IP₃-evoked Ca²⁺ release. nih.gov At low levels of IP₃, individual, isolated puffs occur at discrete sites. As the concentration of IP₃ increases, these elementary events become more frequent and coordinate to initiate and propagate global Ca²⁺ waves. nih.govscilit.com
| Event | Receptor Channel | Key Characteristics | First Observed In | Reference |
|---|---|---|---|---|
| Ca²⁺ Spark | Ryanodine Receptors (RyRs) | Fast rise time (<10 ms), stereotypical pattern. | Cardiac Myocytes | nih.govnih.gov |
| Ca²⁺ Puff/Blip | IP₃ Receptors (IP₃Rs) | Slower rise/decay times, more heterogeneous, precursor to waves. | Xenopus Oocytes | nih.govnih.gov |
This compound Waves
Decoding of this compound Signatures
The specificity of Ca²⁺ signaling is achieved through the process of decoding, whereby the spatiotemporal information encoded in Ca²⁺ signatures is translated into a specific cellular response. nih.govresearchgate.net This crucial task is performed by a diverse array of intracellular Ca²⁺-binding proteins that function as "Ca²⁺ sensors." capes.gov.brresearchgate.net
These sensor proteins, which include calmodulin (CaM), calcium-dependent protein kinases (CDPKs), and calcineurin B-like proteins (CBLs), possess specific Ca²⁺-binding motifs, such as the EF-hand. oup.comuea.ac.ukuea.ac.uk Upon binding to Ca²⁺, these proteins undergo a conformational change. This change enables them to interact with and modulate the activity of a wide range of downstream targets, including kinases, phosphatases, and transcription factors, thereby initiating a specific physiological response. nih.govnasa.gov
The decoding process is highly sophisticated. Different sensor proteins have different affinities for Ca²⁺ and distinct response kinetics. This allows the cell to distinguish between signals of varying amplitude, frequency, and duration. nasa.gov For example, a low-frequency oscillation might activate only high-affinity sensors, while a high-frequency, high-amplitude signal could recruit a broader range of sensors, leading to a different cellular outcome. The specific combination of Ca²⁺ sensors expressed in a given cell type determines its capacity to interpret and respond to a particular Ca²⁺ signature. capes.gov.br
This compound Microdomains and Nanodomains
To ensure the speed and specificity of signaling, Ca²⁺ signals are often spatially restricted to extremely small subcellular compartments known as microdomains and nanodomains. nih.gov These are regions of high Ca²⁺ concentration that form in the immediate vicinity of open Ca²⁺ channels. nih.govwikipedia.org
A nanodomain is defined as a space with a coupling distance of less than 100 nm between the Ca²⁺ source (the channel) and the Ca²⁺ sensor (the effector protein). wikipedia.org Within this tiny volume, the local Ca²⁺ concentration can momentarily reach levels in excess of 100 µM, compared to a resting cytosolic concentration of around 100 nM. nih.govportlandpress.com This signal is established almost instantaneously when a channel opens and collapses just as quickly when it closes, allowing for highly precise and rapid signaling. wikipedia.org This tight coupling is crucial for processes like the fast exocytosis of synaptic vesicles. nih.gov
A microdomain is a slightly larger area, typically up to a micrometer, which can be formed by the spatial and temporal overlap of Ca²⁺ plumes from several nearby nanodomains. portlandpress.comresearchgate.net The formation of these domains allows for multiple Ca²⁺ signaling pathways to operate simultaneously within the same cellular compartment without interfering with one another, a key principle of signaling fidelity. portlandpress.comresearchgate.net These localized domains are often established at membrane contact sites, where organelles like the ER and mitochondria are held in close proximity, facilitating direct Ca²⁺ transfer and signaling between them. nih.gov
Calcium Ion Channels and Transporters
Plasma Membrane Calcium Ion Channels
Plasma membrane this compound channels are specialized protein complexes that form pores through the cell membrane, allowing the selective passage of Ca²⁺ ions into the cell down their electrochemical gradient. The opening and closing of these channels, a process known as gating, is controlled by various stimuli, including changes in membrane voltage, the binding of ligands, and the depletion of intracellular calcium stores.
Voltage-Gated this compound Channels
Voltage-gated calcium channels (VGCCs), also referred to as voltage-dependent calcium channels (VDCCs), are a family of ion channels in the membranes of excitable cells that are activated by changes in the membrane potential. wikipedia.org These channels are crucial for converting electrical signals in the cell membrane into intracellular calcium transients, which then trigger a multitude of physiological events. nih.govguidetopharmacology.org VGCCs exhibit a high selectivity for Ca²⁺ ions, with a permeability approximately 1000 times greater than for sodium ions under normal physiological conditions. wikipedia.org
VGCCs are complex proteins composed of several subunits: α₁, α₂δ, β, and sometimes γ. The α₁ subunit is the largest and forms the central pore for ion conduction. It also contains the voltage sensor and gating apparatus. wikipedia.orgguidetopharmacology.org Based on their electrophysiological and pharmacological properties, VGCCs are classified into several types, including L-type, P/Q-type, N-type, R-type, and T-type channels. High-voltage-activated (HVA) channels, which include L-type, N-type, P/Q-type, and R-type channels, require a strong depolarization for activation. wikipedia.orgguidetopharmacology.org
The different types of VGCCs have distinct physiological roles. nih.gov The CaV1 subfamily, which includes L-type channels, is involved in initiating muscle contraction, hormone secretion, and regulating gene expression. nih.gov The CaV2 subfamily, encompassing N-type, P/Q-type, and R-type channels, is primarily responsible for initiating synaptic transmission at fast synapses. nih.gov The CaV3 subfamily, or T-type channels, plays a significant role in the repetitive firing of action potentials in cells that fire rhythmically, such as cardiac myocytes and thalamic neurons. nih.gov
Table 1: Types of Voltage-Gated Calcium Channels
| Type | Activation Voltage | Key Functions | Blocker Examples |
|---|---|---|---|
| L-type | High-voltage activated (HVA) | Muscle contraction, hormone secretion, gene expression. nih.govguidetopharmacology.org | Dihydropyridines, Phenylalkylamines, Benzothiazepines. guidetopharmacology.org |
| P/Q-type | High-voltage activated (HVA) | Neurotransmitter release at synapses. nih.gov | ω-agatoxins. wikipedia.org |
| N-type | High-voltage activated (HVA) | Neurotransmitter release at synapses. nih.gov | ω-conotoxin GVIA. wikipedia.org |
| R-type | High-voltage activated (HVA) | Various processes in the brain. wikipedia.org | SNX-482. wikipedia.org |
| T-type | Low-voltage activated (LVA) | Rhythmic firing of cells, such as in the heart and thalamus. nih.gov | Mibefradil, Ethosuximide. |
Receptor-Operated this compound Channels
Receptor-operated calcium channels (ROCCs), more accurately termed receptor-operated cation channels, are a class of non-voltage-gated ion channels that are activated by the binding of an agonist to a G-protein-coupled receptor. nih.gov This activation is independent of membrane depolarization. nih.gov The concept of ROCCs arose from observations that receptor activation could trigger calcium entry into smooth muscle cells through mechanisms distinct from those of voltage-operated channels. nih.gov
The activation of ROCCs typically involves the phospholipase C (PLC) signaling pathway. frontiersin.org When an agonist binds to its receptor, it activates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP₃). frontiersin.orgresearchgate.net Both DAG and the depletion of PIP₂ can directly contribute to the activation of certain ROCCs, particularly members of the Transient Receptor Potential Canonical (TRPC) family of channels. frontiersin.org These channels are generally non-selective cation channels, allowing the passage of both Ca²⁺ and other cations like sodium. nih.gov
ROCCs play a significant role in various physiological processes, especially in the vasculature where they contribute to smooth muscle cell depolarization, vasoconstriction, and vascular remodeling. frontiersin.org For example, in venous smooth muscle cells, the activation of α1A-adrenergic receptors by noradrenaline can induce receptor-operated currents through TRPC6 channels. frontiersin.org
Store-Operated Calcium Entry (SOCE) Mechanisms
Store-operated calcium entry (SOCE) is a major mechanism for Ca²⁺ influx in response to the depletion of intracellular Ca²⁺ stores, primarily within the endoplasmic reticulum (ER) or sarcoplasmic reticulum (SR). nih.govfrontiersin.org This process is initiated when signaling pathways, often triggered by the activation of G-protein-coupled receptors and the production of IP₃, lead to the release of Ca²⁺ from these internal stores. frontiersin.org
The key molecular players in SOCE are the stromal interaction molecules (STIMs) and the Orai channels. frontiersin.orgmdpi.com STIM proteins (STIM1 and STIM2) are located in the ER membrane and function as Ca²⁺ sensors. frontiersin.org When ER Ca²⁺ levels drop, STIM proteins undergo a conformational change, oligomerize, and translocate to areas where the ER is in close proximity to the plasma membrane. frontiersin.org At these junctions, STIM proteins bind to and activate Orai channels, which are highly selective Ca²⁺ channels in the plasma membrane. frontiersin.org The influx of Ca²⁺ through Orai channels is known as the Ca²⁺ release-activated Ca²⁺ (CRAC) current, which is a hallmark of SOCE. frontiersin.orgresearchgate.net
SOCE is a ubiquitous process with important physiological implications, including the refilling of intracellular Ca²⁺ stores and the generation of sustained Ca²⁺ signals that can regulate a wide range of cellular functions such as gene transcription, cell proliferation, and immune responses. frontiersin.orgfrontiersin.org
Transient Receptor Potential (TRP) Channels
Transient Receptor Potential (TRP) channels are a large and diverse superfamily of cation channels that play multifaceted roles in cellular Ca²⁺ signaling. nih.govnih.gov Most TRP channels are permeable to Ca²⁺ and can be activated by a wide variety of stimuli, including chemical, thermal, and mechanical signals. researchgate.netbmbreports.org The human genome encodes 27 TRP channel genes, which are categorized into six main subfamilies: TRPC (Canonical), TRPV (Vanilloid), TRPM (Melastatin), TRPA (Ankyrin), TRPP (Polycystic), and TRPML (Mucolipin). nih.govbmbreports.org
TRP channels contribute to Ca²⁺ signaling in several ways. As Ca²⁺-permeable channels, they can directly mediate Ca²⁺ influx, initiating cellular Ca²⁺ signals. nih.govnih.gov As non-selective cation channels, their activation leads to membrane depolarization, which in turn can influence Ca²⁺ entry through voltage-gated and store-operated Ca²⁺ channels. nih.govresearchgate.net Furthermore, the activity of most TRP channels is modulated by intracellular Ca²⁺, allowing them to act as downstream effectors of Ca²⁺ signals. nih.govnih.gov
The relative permeability of TRP channels to Ca²⁺ versus Na⁺ (PCa/PNa) varies, and they can be broadly grouped based on this property. nih.gov The majority are non-selective cation channels with PCa/PNa ratios between 0.1 and 20. nih.gov The influx of Ca²⁺ through TRP channels can induce cell depolarization and initiate Ca²⁺-dependent signaling cascades. researchgate.net
Table 2: Subfamilies of Transient Receptor Potential (TRP) Channels
| Subfamily | Name | Example Members |
|---|---|---|
| TRPC | Canonical | TRPC1, TRPC3, TRPC6 |
| TRPV | Vanilloid | TRPV1, TRPV4, TRPV5, TRPV6 |
| TRPM | Melastatin | TRPM2, TRPM4, TRPM7, TRPM8 |
| TRPA | Ankyrin | TRPA1 |
| TRPP | Polycystic | TRPP1 (PKD2), TRPP2 |
| TRPML | Mucolipin | TRPML1, TRPML2, TRPML3 |
Cyclic Nucleotide-Gated Channels (CNGCs)
Cyclic nucleotide-gated channels (CNGCs) are a family of non-selective, voltage-gated cation channels that are activated by the direct binding of cyclic nucleotides (cNMPs), such as cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). frontiersin.orgmdpi.com These channels are permeable to Ca²⁺ and play important roles in various physiological processes, particularly in sensory transduction and cellular signaling. nih.gov
Structurally, CNGCs are tetrameric proteins, with each subunit possessing six transmembrane domains and a cyclic nucleotide-binding domain (CNBD) in the cytosolic C-terminus. mdpi.comnih.gov In addition to cNMPs, the activity of many CNGCs is also modulated by calmodulin (CaM), a Ca²⁺-binding protein. frontiersin.orgmdpi.com This dual regulation allows for complex interactions between Ca²⁺ and cyclic nucleotide signaling pathways. frontiersin.orgfrontiersin.org For instance, Ca²⁺-bound CaM can bind to CNGCs and inhibit their activity, providing a negative feedback mechanism. mdpi.com
In plants, CNGCs are involved in a wide range of processes, including development, immunity, and responses to abiotic stress. mdpi.comnih.gov They mediate Ca²⁺ influx and are crucial for generating the Ca²⁺ signals that underlie these responses. nih.govscholaris.ca For example, AtCNGC2 in Arabidopsis thaliana has been shown to mediate Ca²⁺ influx in leaf cells. frontiersin.org
Plasma Membrane this compound Transporters and Pumps
To maintain the steep electrochemical gradient for Ca²⁺ across the plasma membrane, cells employ active transport systems that extrude Ca²⁺ from the cytoplasm. These include the plasma membrane Ca²⁺-ATPase (PMCA) and the sodium-calcium exchanger (NCX). nih.gov
The plasma membrane Ca²⁺-ATPase (PMCA) is a P-type ATPase that actively pumps Ca²⁺ out of the cell, using the energy derived from ATP hydrolysis. nih.govmdpi.com It is a high-affinity, low-capacity transporter, meaning it can effectively remove Ca²⁺ even at the low resting intracellular concentrations, but its transport rate is relatively slow. nih.gov PMCA is considered a primary regulator of basal intracellular Ca²⁺ levels and is crucial for the fine-tuning of Ca²⁺ signals. nih.govmdpi.com There are four main isoforms of PMCA (PMCA1-4) in mammals, which exhibit different tissue distributions and regulatory properties. mdpi.com
The sodium-calcium exchanger (NCX) is a secondary active transporter that couples the movement of Ca²⁺ ions across the plasma membrane to the electrochemical gradient of sodium ions (Na⁺). nih.gov Typically, it extrudes one Ca²⁺ ion in exchange for the influx of three Na⁺ ions. researchgate.net NCX is a low-affinity, high-capacity transporter, making it particularly effective at rapidly removing large amounts of Ca²⁺ from the cytoplasm following a significant influx, such as during muscle contraction or neuronal firing. nih.gov
Together, PMCA and NCX work in concert to maintain low resting intracellular Ca²⁺ concentrations and to shape the spatial and temporal characteristics of Ca²⁺ signals. nih.gov
Table 3: Comparison of Plasma Membrane Ca²⁺ Transporters
| Transporter | Energy Source | Affinity for Ca²⁺ | Capacity for Ca²⁺ Transport | Primary Role |
|---|---|---|---|---|
| PMCA | ATP Hydrolysis | High | Low | Maintaining basal Ca²⁺ levels, fine-tuning signals. nih.gov |
| NCX | Na⁺ Gradient | Low | High | Rapid extrusion of large Ca²⁺ loads. nih.gov |
Plasma Membrane Calcium ATPases (PMCAs)
Plasma Membrane Calcium ATPases (PMCAs) are crucial transport proteins embedded in the plasma membrane of all eukaryotic cells. Their primary function is to actively pump calcium ions (Ca²⁺) out of the cell, a process vital for maintaining the low intracellular Ca²⁺ concentrations necessary for proper cell signaling. wikipedia.org PMCAs are high-affinity pumps, meaning they can effectively bind and remove Ca²⁺ even when its concentration within the cell is very low, making them ideal for maintaining resting Ca²⁺ levels. wikipedia.org These pumps belong to the P-type ATPase family, which are characterized by the formation of a phosphorylated aspartyl intermediate during their catalytic cycle. wikipedia.orgphysiology.org The process is powered by the hydrolysis of adenosine triphosphate (ATP), with one Ca²⁺ ion being extruded for each molecule of ATP consumed. wikipedia.org
Structurally, PMCAs are composed of ten transmembrane domains, two large intracellular loops, and cytoplasmic N- and C-termini. physiology.orgwjgnet.com In vertebrates, four distinct genes (ATP2B1-4) encode for four main PMCA isoforms (PMCA1-4). PMCA1 and PMCA4 are found in nearly all tissues, while PMCA2 and PMCA3 are more tissue-specific, primarily expressed in excitable cells like neurons and muscle cells. wjgnet.comresearchgate.net Further diversity is generated through alternative splicing, resulting in over 20 different PMCA variants. wjgnet.com
The activity of PMCAs is modulated by Ca²⁺-calmodulin. researchgate.net Binding of Ca²⁺/calmodulin to the pump's regulatory domain relieves autoinhibition, significantly increasing both the pump's affinity for Ca²⁺ and the rate of calcium extrusion. wikipedia.org Beyond their role as ion transporters, PMCAs also function as scaffolding proteins, interacting with various signaling molecules to regulate their activity by creating localized low-calcium microdomains. wjgnet.comuni.lu
Table 1: Characteristics of Plasma Membrane Calcium ATPases (PMCAs)
| Feature | Description |
|---|---|
| Function | Actively transports Ca²⁺ out of the cell to maintain low intracellular concentrations. wikipedia.org |
| Energy Source | ATP hydrolysis (P-type ATPase). wikipedia.org |
| Affinity for Ca²⁺ | High (Km of 100 to 200 nM). wikipedia.org |
| Capacity | Low transport rate. wikipedia.org |
| Structure | 10 transmembrane domains with intracellular N- and C-termini. physiology.orgwjgnet.com |
| Isoforms | Four main isoforms (PMCA1-4) encoded by four separate genes, with additional splice variants. wjgnet.comresearchgate.net |
| Regulation | Activated by Ca²⁺/calmodulin binding. wikipedia.orgresearchgate.net |
| Additional Roles | Acts as a signaling scaffold by creating low-calcium microdomains. wjgnet.comuni.lu |
Sodium-Calcium Exchangers (NCX)
The sodium-calcium exchanger (NCX) is an antiporter membrane protein that plays a critical role in cellular calcium homeostasis by removing Ca²⁺ from the cytoplasm. wikipedia.org It operates by utilizing the electrochemical gradient of sodium ions (Na⁺), allowing three Na⁺ ions to flow into the cell in exchange for the extrusion of one Ca²⁺ ion. wikipedia.orgproteopedia.org This process is electrogenic and is a major mechanism for Ca²⁺ removal in many cell types, particularly in excitable cells like cardiac myocytes and neurons. wikipedia.orgfrontiersin.org In contrast to PMCAs, NCX is a low-affinity, high-capacity system, making it effective at rapidly extruding large amounts of Ca²⁺, such as after an action potential. wikipedia.org
Structurally, eukaryotic NCX proteins consist of ten transmembrane helices and a large intracellular regulatory loop situated between the fifth and sixth helices. frontiersin.orgelifesciences.org This large loop contains two calcium-binding domains, CBD1 and CBD2, which are involved in the allosteric regulation of the exchanger's activity by intracellular Ca²⁺. elifesciences.org The transmembrane domain is responsible for ion transport and is composed of two homologous halves, suggesting an evolutionary origin from a gene duplication event. wikipedia.orgproteopedia.org
The activity of NCX is reversible; under conditions of high intracellular Na⁺ or significant membrane depolarization, the exchanger can reverse its direction and facilitate Ca²⁺ entry into the cell. frontiersin.orgelifesciences.org The exchanger's function is also allosterically regulated by intracellular Na⁺ and protons (H⁺), which can inhibit its activity. frontiersin.orgescholarship.org Three mammalian genes (SLC8A1, SLC8A2, and SLC8A3) encode the main NCX isoforms (NCX1, NCX2, and NCX3), which exhibit tissue-specific expression patterns. frontiersin.org
Table 2: Comparison of NCX and PMCA
| Feature | Sodium-Calcium Exchanger (NCX) | Plasma Membrane Calcium ATPase (PMCA) |
|---|---|---|
| Primary Function | Rapid extrusion of large amounts of Ca²⁺. wikipedia.org | Maintenance of low resting intracellular Ca²⁺ levels. wikipedia.org |
| Energy Source | Na⁺ electrochemical gradient. wikipedia.org | ATP hydrolysis. wikipedia.org |
| Affinity for Ca²⁺ | Low. wikipedia.org | High. wikipedia.org |
| Transport Capacity | High. wikipedia.org | Low. wikipedia.org |
| Stoichiometry | 3 Na⁺ in : 1 Ca²⁺ out. wikipedia.orgproteopedia.org | 1 ATP : 1 Ca²⁺ out. wikipedia.org |
| Reversibility | Yes, can mediate Ca²⁺ influx. frontiersin.org | No. |
| Regulation | Allosterically by intracellular Ca²⁺, Na⁺, and H⁺. frontiersin.orgescholarship.org | Activated by Ca²⁺/calmodulin. wikipedia.org |
Intracellular Organellar
Endoplasmic/Sarcoplasmic Reticulum (ER/SR) this compound Release Channels (e.g., Ryanodine (B192298) Receptors, IP3 Receptors)
The endoplasmic reticulum (ER) and its specialized form in muscle cells, the sarcoplasmic reticulum (SR), are major intracellular stores of Ca²⁺. The release of this stored Ca²⁺ into the cytosol is mediated by two main types of ion channels: Ryanodine Receptors (RyRs) and Inositol 1,4,5-trisphosphate Receptors (IP₃Rs). nih.gov These channels are evolutionarily related, share a similar tetrameric architecture, and are both activated by cytosolic Ca²⁺, a process known as Ca²⁺-induced Ca²⁺ release (CICR). nih.govnih.gov
Ryanodine Receptors (RyRs) are large protein complexes that are essential for muscle contraction. wikipedia.org In skeletal muscle, RyR1 is mechanically coupled to the dihydropyridine (B1217469) receptor in the T-tubule membrane, and its activation is triggered by membrane depolarization. wikipedia.orgebi.ac.uk In cardiac muscle, RyR2 is primarily activated by the influx of Ca²⁺ through L-type calcium channels, initiating CICR. wikipedia.org RyRs are also regulated by various other molecules and can be activated by caffeine (B1668208) and the second messenger cyclic ADP-ribose. wikipedia.orgfrontiersin.org The activity of RyRs is biphasic with respect to Ca²⁺ concentration; low levels of cytosolic Ca²⁺ activate the channel, while high concentrations can lead to its closure, preventing complete depletion of the SR stores. wikipedia.org
Inositol 1,4,5-trisphosphate Receptors (IP₃Rs) are activated by the second messenger IP₃, which is produced following the activation of phospholipase C by G-protein coupled receptors or receptor tyrosine kinases. wikipedia.orgresearchgate.net Like RyRs, IP₃Rs are also modulated by cytosolic Ca²⁺ levels; Ca²⁺ acts synergistically with IP₃ to open the channel at low concentrations, but inhibits it at higher concentrations. ebi.ac.uk There are three main isoforms of IP₃Rs (IP₃R1, IP₃R2, and IP₃R3), which are encoded by three different genes and exhibit distinct expression patterns and regulatory properties. researchgate.net These channels are crucial for generating complex spatiotemporal Ca²⁺ signals, such as waves and oscillations, in a wide variety of cell types. nih.gov
Although both channels are sensitive to Ca²⁺, they are often functionally coupled, where the activation of one type of channel can influence the activity of the other, leading to complex patterns of intracellular Ca²⁺ release. nih.gov
Table 3: Comparison of Ryanodine Receptors and IP₃ Receptors
| Feature | Ryanodine Receptors (RyRs) | IP₃ Receptors (IP₃Rs) |
|---|---|---|
| Primary Activator | Ca²⁺ (CICR), membrane depolarization (skeletal muscle). wikipedia.org | Inositol 1,4,5-trisphosphate (IP₃). wikipedia.orgresearchgate.net |
| Co-activation | Modulated by cytosolic Ca²⁺, ATP, caffeine. wikipedia.orgfrontiersin.org | Synergistically activated by cytosolic Ca²⁺. ebi.ac.uk |
| Inhibition | High cytosolic Ca²⁺ concentrations. wikipedia.org | High cytosolic Ca²⁺ concentrations. ebi.ac.uk |
| Primary Location | Sarcoplasmic/Endoplasmic Reticulum. wikipedia.org | Endoplasmic Reticulum. nih.gov |
| Main Function | Muscle contraction, neuronal signaling. wikipedia.org | Generation of intracellular Ca²⁺ signals (waves, oscillations). nih.gov |
| Isoforms | Three mammalian isoforms (RyR1, RyR2, RyR3). wikipedia.org | Three mammalian isoforms (IP₃R1, IP₃R2, IP₃R3). researchgate.net |
Sarcoplasmic/Endoplasmic Reticulum Calcium ATPases (SERCAs)
The Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) is an essential intracellular pump responsible for transporting Ca²⁺ ions from the cytosol back into the lumen of the sarcoplasmic or endoplasmic reticulum. frontiersin.orgwikipedia.org This active transport is a critical process for terminating Ca²⁺ signals and, in muscle cells, for inducing muscle relaxation following contraction. frontiersin.orgcdnsciencepub.com SERCA pumps are P-type ATPases that utilize the energy from ATP hydrolysis to transport two Ca²⁺ ions into the SR/ER lumen for each ATP molecule consumed. frontiersin.org
The SERCA pump is encoded by a family of three highly conserved genes (ATP2A1, ATP2A2, ATP2A3) that give rise to three main protein isoforms: SERCA1, SERCA2, and SERCA3. nih.govebi.ac.uk The diversity of SERCA pumps is further expanded by alternative splicing of the primary transcripts, particularly at the C-terminal end, resulting in more than ten distinct protein isoforms. nih.gov These isoforms show tissue-specific and developmental-stage-specific expression. For instance, SERCA1a is the predominant isoform in fast-twitch skeletal muscle, while SERCA2a is the primary isoform in cardiac muscle. cdnsciencepub.com SERCA2b is ubiquitously expressed in smooth muscle and non-muscle tissues. nih.gov
The function of SERCA pumps is modulated by small regulatory proteins, most notably phospholamban (PLN) and sarcolipin (B1176077) (SLN). nih.govuniprot.org In the heart, PLN inhibits SERCA2a activity. This inhibition is relieved upon phosphorylation of PLN by protein kinase A (PKA), which occurs in response to β-adrenergic stimulation, thereby increasing the rate of Ca²⁺ reuptake and enhancing cardiac relaxation. wikipedia.org Dysregulation of SERCA function is implicated in various pathological conditions, including heart failure and certain types of muscular dystrophy. frontiersin.orgnih.gov
Table 4: Major SERCA Isoforms and Their Primary Locations
| Isoform | Primary Tissue Expression | Key Role |
|---|---|---|
| SERCA1a | Fast-twitch skeletal muscle. cdnsciencepub.com | Rapid Ca²⁺ reuptake for fast muscle relaxation. cdnsciencepub.com |
| SERCA2a | Cardiac and slow-twitch skeletal muscle. cdnsciencepub.com | Regulation of cardiac contractility and relaxation. cdnsciencepub.com |
| SERCA2b | Ubiquitously expressed in smooth muscle and non-muscle cells. nih.gov | General intracellular Ca²⁺ homeostasis. nih.gov |
| SERCA3 | Wide range of non-muscle tissues, including epithelial and hematopoietic cells. nih.gov | Fine-tuning of Ca²⁺ signaling in specific cell types. nih.gov |
Mitochondrial this compound Uniporter (MCU) Complex
The mitochondrial calcium uniporter (MCU) is a highly selective ion channel located in the inner mitochondrial membrane that facilitates the uptake of Ca²⁺ from the cytosol into the mitochondrial matrix. wikipedia.org This process is driven by the large electrochemical potential across the inner mitochondrial membrane. wikipedia.orgresearchgate.net Mitochondrial Ca²⁺ uptake is crucial for regulating cellular energy metabolism, as Ca²⁺ in the matrix stimulates several key enzymes of the Krebs cycle, thereby enhancing ATP production. wikipedia.org
The MCU is not a single protein but a large multi-protein complex. The core, pore-forming subunit is the MCU protein itself. bmbreports.orgmdpi.com The activity of the channel is regulated by several associated proteins. These include:
MCUb: A dominant-negative isoform of MCU that, when incorporated into the complex, reduces the channel's Ca²⁺ transport activity. nih.govphysiology.org
EMRE (Essential MCU Regulator): A small transmembrane protein that is absolutely required for MCU channel activity in vertebrates and links MCU to its regulatory subunits. mdpi.comelifesciences.org
MICU1, MICU2, and MICU3 (Mitochondrial Calcium Uptake): These are regulatory subunits located in the intermembrane space. They possess EF-hand Ca²⁺-binding domains and act as gatekeepers. mdpi.comphysiology.org At low cytosolic Ca²⁺ concentrations, MICU1/MICU2 heterodimers keep the MCU channel closed, preventing Ca²⁺ influx. researchgate.netmdpi.com When cytosolic Ca²⁺ levels rise, Ca²⁺ binds to the MICU proteins, causing a conformational change that opens the MCU channel, allowing for rapid mitochondrial Ca²⁺ uptake. physiology.org The ratio of these regulatory subunits to the MCU core can vary between tissues, contributing to different mitochondrial Ca²⁺ handling properties. nih.gov
The MCU has a low affinity for Ca²⁺, meaning it only becomes significantly active when cytosolic Ca²⁺ concentrations reach high levels, typically in microdomains near open plasma membrane or ER Ca²⁺ channels. wikipedia.org This ensures that mitochondria primarily take up Ca²⁺ during active signaling events. wikipedia.org
Table 5: Components of the Mitochondrial Calcium Uniporter (MCU) Complex
| Component | Description | Function |
|---|---|---|
| MCU | The pore-forming, ion-conducting subunit of the channel. bmbreports.orgmdpi.com | Mediates the passage of Ca²⁺ across the inner mitochondrial membrane. wikipedia.org |
| MCUb | A paralog of MCU that acts as a dominant-negative subunit. nih.govphysiology.org | Inhibits the Ca²⁺ transport activity of the complex. nih.gov |
| EMRE | Essential MCU Regulator; a small integral membrane protein. mdpi.com | Required for channel function and links MCU to MICU subunits. elifesciences.org |
| MICU1/2/3 | Regulatory subunits with EF-hand domains located in the intermembrane space. mdpi.comphysiology.org | Act as Ca²⁺-sensitive gatekeepers, opening the channel at high cytosolic Ca²⁺ levels. researchgate.netphysiology.org |
Vacuolar this compound Exchangers (CAXs)
Vacuolar Cation/H⁺ Exchangers (CAXs) are a major class of Ca²⁺ transporters found in the tonoplast (the vacuolar membrane) of plants and fungi. researchgate.net These transporters function as antiporters, utilizing the proton gradient established by vacuolar H⁺-ATPases to drive the transport of Ca²⁺ from the cytoplasm into the vacuole. plantae.org This sequestration of Ca²⁺ into the vacuole is a high-capacity, low-affinity process that plays a critical role in maintaining cytosolic Ca²⁺ homeostasis and detoxifying the cytoplasm from potentially high levels of Ca²⁺. researchgate.net
In plants like Arabidopsis thaliana, CAX transporters are encoded by a family of genes. researchgate.net For example, CAX1 and CAX3 are particularly important for vacuolar Ca²⁺ transport and homeostasis. plos.org The activity of these exchangers is crucial for various physiological processes, including:
Ion Homeostasis: They contribute significantly to the storage of Ca²⁺ and other cations within the vacuole, which is essential for nutrient balance and tolerance to high ion concentrations in the soil. researchgate.netplos.org
Calcium Signaling: By modulating the amount of Ca²⁺ stored in the vacuole, CAX transporters can influence the shape and duration of cytosolic Ca²⁺ signals generated in response to various stimuli. researchgate.netplos.org
Stress Response: Genetic studies have shown that CAX transporters are involved in plant responses to abiotic stresses such as cold, salt, and anoxia (lack of oxygen). researchgate.netplantae.org For instance, mutants lacking the CAX1 transporter in Arabidopsis show increased tolerance to submergence and anoxic conditions, which is linked to altered Ca²⁺ signaling during reoxygenation. plantae.orgresearchgate.net
Table 6: Functions of Vacuolar this compound Exchangers (CAXs)
| Function | Description |
|---|---|
| Ca²⁺ Sequestration | Transports Ca²⁺ from the cytosol into the vacuole against its concentration gradient. researchgate.net |
| Ion Homeostasis | Helps maintain low cytosolic Ca²⁺ levels and stores excess Ca²⁺ in the vacuole. plos.org |
| Signaling Modulation | Influences the characteristics of cytosolic Ca²⁺ signals by controlling vacuolar Ca²⁺ stores. researchgate.net |
| Stress Tolerance | Plays a role in plant responses to various abiotic stresses, including salt, cold, and anoxia. researchgate.netplantae.org |
| Elemental Distribution | Contributes to the overall distribution and partitioning of elements within plant tissues. osti.gov |
Calcium Ion Binding Proteins Cabps
Allosteric Regulation by Calcium Ion Binding
The binding of Ca²⁺ to CaBPs is a classic example of allosteric regulation, where the binding of a ligand (Ca²⁺) at one site on the protein influences the protein's activity at a different, often distant, site. plos.orgnih.gov This regulation is mediated through conformational changes induced by the binding of the this compound. plos.org
When intracellular Ca²⁺ levels rise, Ca²⁺ ions bind to the specific motifs within CaBPs. This binding event triggers a significant conformational change in the protein. nih.gov For example, in calmodulin, Ca²⁺ binding to its EF-hand motifs causes a major reorientation of its domains, exposing hydrophobic surfaces that can then interact with target proteins. plos.orgfrontiersin.org This induced fit allows the CaBP to specifically recognize and bind to its downstream effectors, thereby modulating their activity. wikipedia.org
The allosteric activation can be a highly cooperative process. The structural rearrangements initiated by Ca²⁺ binding can be transmitted through the protein structure, leading to changes in the conformation and dynamics of regions far from the initial binding site. nih.gov This allows for a highly sensitive and switch-like response to changes in Ca²⁺ concentration, enabling the cell to rapidly respond to stimuli. nih.gov
Key this compound Sensor Proteins and Their Effector Interactions
A variety of Ca²⁺ sensor proteins exist, each with specific roles in decoding the calcium signal and interacting with distinct downstream effectors. These sensors translate the transient increase in cytosolic Ca²⁺ into specific cellular responses, such as protein phosphorylation and changes in gene expression. nih.govtandfonline.com
Calmodulin (CaM) and Calmodulin-like Proteins (CMLs)
Calmodulin (CaM) is a ubiquitous and highly conserved Ca²⁺ sensor protein in all eukaryotic cells. wikipedia.orgtandfonline.com It is a small, dumbbell-shaped protein with two globular domains, each containing two EF-hand motifs. wikipedia.org Upon binding to Ca²⁺, CaM undergoes a conformational change that enables it to bind to and regulate a multitude of target proteins, including protein kinases, phosphatases, and ion channels. plos.orgwikipedia.org
Plants possess a large family of calmodulin-like proteins (CMLs) in addition to the canonical CaM. mdpi.comresearchgate.net CMLs share structural similarities with CaM, typically containing EF-hand motifs, but they exhibit greater sequence diversity and a variable number of EF-hands. mdpi.comresearchgate.net This diversity suggests that CMLs have evolved to fulfill unique functions in plant-specific signaling pathways, contributing to processes like growth, development, and stress responses. tandfonline.comresearchgate.net While CaM is a primary sensor, CMLs expand the repertoire of Ca²⁺ signaling components in plants, allowing for more complex and nuanced responses to environmental cues. mdpi.comresearchgate.net
Calcineurin
Calcineurin (also known as protein phosphatase 2B) is a calcium and calmodulin-dependent serine/threonine protein phosphatase. wikipedia.orgnih.gov It is a heterodimer composed of a catalytic subunit (calcineurin A) and a regulatory subunit (calcineurin B). wikipedia.org Calcineurin B contains EF-hand motifs and is responsible for binding Ca²⁺. mdpi.com
Activation of calcineurin is a two-step process. An increase in intracellular Ca²⁺ leads to its binding to calcineurin B. This initial binding event induces a conformational change that allows for the binding of Ca²⁺-activated calmodulin to the catalytic subunit. mdpi.comuky.edu The binding of calmodulin displaces an autoinhibitory domain from the active site of calcineurin A, leading to its full activation. uky.edu Once activated, calcineurin dephosphorylates a variety of substrates, most notably the nuclear factor of activated T-cells (NFAT) transcription factors, which play a critical role in the immune response. wikipedia.orgresearchgate.net
Calcium-Dependent Protein Kinases (CDPKs)
Calcium-Dependent Protein Kinases (CDPKs) are unique Ca²⁺ sensors primarily found in plants and some protists. nih.govproteopedia.org They are monomeric proteins that contain both a serine/threonine protein kinase domain and a calmodulin-like regulatory domain with four EF-hand motifs within a single polypeptide chain. proteopedia.orgembopress.org
This integrated structure allows CDPKs to directly sense Ca²⁺ and translate that signal into a phosphorylation event without the need for a separate calmodulin protein. nih.gov In the absence of Ca²⁺, an autoinhibitory junction domain keeps the kinase in an inactive state. proteopedia.orgmdpi.com When intracellular Ca²⁺ levels rise, Ca²⁺ binds to the EF-hands in the calmodulin-like domain, causing a conformational change that relieves the autoinhibition and activates the kinase domain. proteopedia.orgnih.gov Activated CDPKs then phosphorylate a wide range of target proteins, playing crucial roles in various plant processes, including stress signaling and development. nih.govmdpi.com
Calsequestrin and Other ER Calcium Buffer Proteins
The endoplasmic reticulum (ER) and the related sarcoplasmic reticulum (SR) in muscle cells are major intracellular Ca²⁺ storage organelles. nih.gov Within the lumen of the ER/SR, high concentrations of Ca²⁺ are maintained, in part, by Ca²⁺-buffering proteins. nih.gov
Calsequestrin is the most abundant Ca²⁺-binding protein within the SR of muscle cells. wikipedia.orgnih.gov It is a high-capacity, low-affinity Ca²⁺-binding protein, capable of binding a large number of Ca²⁺ ions (18-50 per molecule). wikipedia.orgnih.gov Unlike the sensor proteins discussed above, calsequestrin's primary role is to buffer Ca²⁺, effectively increasing the Ca²⁺ storage capacity of the SR. wikipedia.orgd-nb.info Upon Ca²⁺ binding, calsequestrin undergoes polymerization, which further enhances its Ca²⁺ binding capacity. mdpi.commdpi.com While it doesn't have EF-hand motifs, it presents a highly charged surface that facilitates Ca²⁺ binding. wikipedia.org
Cadherins and Integrins in Developmental Signaling
Cadherins and integrins are two major families of cell adhesion molecules that play indispensable roles in embryonic development. Their functions are intricately linked to calcium ions, which are essential for their structural integrity and signaling capabilities. The interplay, or "crosstalk," between these two systems is fundamental for orchestrating complex morphogenetic processes such as tissue formation, cell migration, and the establishment of organized structures. pnas.orgnih.gov
The Role of Calcium in Cadherin Function
Cadherins are a class of type-1 transmembrane glycoproteins that mediate calcium-dependent cell-cell adhesion. numberanalytics.comwikipedia.org Their name itself is derived from "calcium-dependent adhesion." wikipedia.orgnews-medical.net These proteins are crucial for the formation and maintenance of adherens junctions, which bind cells together to form tissues. numberanalytics.comencyclopedia.pub
The extracellular portion of classical cadherins is composed of five tandemly repeated domains (EC1-EC5). nih.govrsc.org Calcium ions bind specifically to the linker regions between these domains. rsc.org This binding is structurally critical; it induces a conformational change that rigidifies and linearizes the entire extracellular region, making it competent for adhesion. news-medical.netnih.gov In the absence of sufficient calcium, cadherins become flexible, lose their adhesive function, and are susceptible to proteolytic degradation. nih.gov
During development, the differential expression and activity of various cadherins (e.g., E-cadherin, N-cadherin) drive cell sorting and tissue segregation. numberanalytics.comwikipedia.org For instance, the switch from E-cadherin to N-cadherin expression is a hallmark of the epithelial-to-mesenchymal transition (EMT), a fundamental process in development where epithelial cells gain migratory and invasive properties. numberanalytics.com This calcium-dependent adhesion ensures the proper positioning of cells and the formation of distinct tissue layers and boundaries. wikipedia.orgnih.gov
The Role of Calcium in Integrin Function
Integrins are heterodimeric transmembrane receptors, composed of α and β subunits, that mediate cell-extracellular matrix (ECM) adhesion. frontiersin.orgwikipedia.org They act as a physical link between the external environment and the internal actin cytoskeleton, and also function as signal transduction receptors that influence cell behavior. wikipedia.orgnih.gov
The function of integrins is also regulated by divalent cations, including calcium. nih.govresearchgate.net The integrin extracellular domains possess multiple cation-binding sites. wikipedia.org The binding of cations like magnesium and calcium to these sites is essential for maintaining the active conformation of the integrin, which allows it to bind to ECM proteins such as fibronectin and collagen. frontiersin.orgwikipedia.org
Integrin-mediated signaling often involves changes in intracellular calcium concentration ([Ca²⁺]i). nih.gov The binding of cells to the ECM through integrins can trigger an influx of extracellular calcium or release from intracellular stores, leading to a transient increase in cytosolic calcium. molbiolcell.orgresearchgate.net This calcium signal can, in turn, modulate a variety of cellular processes, including cell migration, differentiation, and survival. frontiersin.orgnih.gov For example, the calcium-sensing receptor (CaSR) can form signaling complexes with integrins to facilitate the movement and differentiation of cells, such as neurons during brain development. frontiersin.org Studies have shown that calreticulin, a calcium-binding chaperone, is an essential modulator of both integrin adhesive functions and integrin-initiated calcium signaling. researchgate.net
Crosstalk Between Cadherins and Integrins in Signaling
The coordination between cell-cell (cadherin-mediated) and cell-ECM (integrin-mediated) adhesion is critical for tissue morphogenesis and homeostasis. pnas.orgnih.gov There is extensive crosstalk between these two adhesion systems, often mediated by shared signaling pathways and the actin cytoskeleton. nih.govbiologists.com
This dynamic interplay allows cells to balance tissue cohesion with the ability to migrate. pnas.org For example, during collective cell migration, a process vital for development, a fine balance between traction forces generated at integrin-based focal adhesions and intercellular tension at cadherin-based adherens junctions is crucial. nih.gov Signaling from integrins can influence the stability of cadherin-mediated junctions. For instance, integrin-induced changes in actomyosin (B1167339) contractility can physically disrupt cell-cell adhesions. biologists.com Conversely, the formation of strong cadherin adhesions can down-regulate lamellipodia activity and alter the directionality of cell migration. pnas.org This crosstalk ensures that cells move as a cohesive unit while responding to cues from the ECM. nih.gov
The following table summarizes key research findings on the role of calcium in cadherin and integrin function during developmental signaling:
| Adhesion Molecule Family | Key Function in Development | Role of this compound | Research Finding |
| Cadherins | Cell-cell adhesion, tissue segregation, morphogenesis. numberanalytics.comnih.gov | Essential for structural rigidity and homophilic binding. nih.govrsc.org | Calcium ions bind to linker regions between extracellular domains, linearizing the molecule and enabling adhesion. Removal of Ca²⁺ abolishes adhesive activity. nih.gov |
| Epithelial-to-mesenchymal transition (EMT). numberanalytics.com | Implicit in maintaining cadherin function required for distinct cell states. | The switch from E-cadherin to N-cadherin, a key event in development, relies on the fundamental calcium-dependent nature of these proteins. numberanalytics.com | |
| Integrins | Cell-extracellular matrix (ECM) adhesion, cell migration, cell differentiation. frontiersin.orgnih.gov | Regulates ligand binding affinity and mediates intracellular signaling. nih.govresearchgate.net | Integrin engagement with the ECM can induce a transient increase in cytosolic Ca²⁺, which is crucial for downstream signaling. molbiolcell.orgresearchgate.net |
| Neuronal migration and development. frontiersin.org | Ca²⁺-sensing receptors (CaSR) form complexes with integrins to guide cell movement. | CaSR/integrin complexes may act as a universal cell migration or homing complex, responding to extracellular calcium gradients. frontiersin.org | |
| Cadherin-Integrin Crosstalk | Coordinated cell migration and tissue patterning. pnas.orgnih.gov | Central to the function of both adhesion systems being integrated. | A mechanical and signaling balance between cadherin- and integrin-mediated adhesions, both Ca²⁺-dependent, regulates collective cell migration. nih.gov |
Organelle Specific Calcium Ion Dynamics and Interconnectivity
Endoplasmic/Sarcoplasmic Reticulum Calcium Ion Signaling
The endoplasmic reticulum (ER) and its specialized form in muscle cells, the sarcoplasmic reticulum (SR), function as the primary intracellular stores of Ca2+. frontiersin.orgresearchgate.net This organelle sequesters Ca2+ against a steep concentration gradient, maintaining a high luminal concentration (in the high micromolar range) compared to the low nanomolar levels in the cytosol. mdpi.com This dynamic storage and release capability is fundamental to cellular signaling. nih.govbioscientifica.com
The accumulation of Ca2+ within the ER/SR is an active process mediated by Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pumps, which utilize ATP to transport Ca2+ from the cytosol into the ER lumen. mdpi.comnih.gov Within the lumen, Ca2+ is buffered by specialized binding proteins, such as calsequestrin and calreticulin, which increases the storage capacity of the organelle. wikipedia.orgpnas.org
The release of Ca2+ from the ER/SR into the cytosol is a tightly regulated process governed by two main types of intracellular ligand-gated Ca2+ channels:
Inositol (B14025) 1,4,5-trisphosphate receptors (IP3Rs) : These channels are activated by the second messenger inositol 1,4,5-trisphosphate (IP3), which is generated at the plasma membrane following the activation of phospholipase C (PLC) by various cell surface receptors. abcam.comgenome.jp The binding of IP3 to its receptor on the ER membrane triggers the opening of the channel and the release of Ca2+. abcam.commdpi.com Interestingly, Ca2+ itself can act as an allosteric modulator of IP3R activity, enhancing the channel's open probability in the presence of IP3. nih.gov
Ryanodine (B192298) receptors (RyRs) : These channels are particularly prominent in excitable cells like muscle and neurons. nih.govcusabio.com In cardiac muscle, an influx of Ca2+ through L-type calcium channels in the cell membrane triggers a much larger release of Ca2+ from the SR via RyRs, a process known as calcium-induced calcium release. wikipedia.orgbritannica.com In skeletal muscle, a direct physical coupling between voltage-sensitive proteins in the T-tubule membrane and RyRs on the SR membrane mediates Ca2+ release. wikipedia.org
Depletion of Ca2+ from the ER triggers a mechanism known as store-operated calcium entry (SOCE), where sensors in the ER membrane (STIM proteins) detect low luminal Ca2+ levels and activate Orai channels in the plasma membrane to allow Ca2+ influx from the extracellular space, thereby replenishing the ER stores. nih.govmdpi.com
The release of Ca2+ from the ER/SR initiates a cascade of intracellular events by acting as a second messenger. wikipedia.orgwikipedia.org The resulting increase in cytosolic Ca2+ concentration can allosterically regulate a multitude of enzymes and proteins. wikipedia.org For instance, the binding of Ca2+ to calmodulin leads to the activation of Ca2+/calmodulin-dependent protein kinases (CaMKs), which in turn phosphorylate a variety of substrates, influencing processes like gene expression and synaptic plasticity. abcam.comaimspress.com
The spatial and temporal patterns of Ca2+ release are critical for the specificity of the cellular response. abcam.com Localized Ca2+ signals, often referred to as "Ca2+ sparks" or "puffs," can be generated in specific subcellular regions, allowing for precise control of downstream processes without altering the global cytosolic Ca2+ concentration. wikipedia.org These localized signals are integrated to generate global Ca2+ waves that can propagate throughout the cell, coordinating more widespread cellular responses. wikipedia.org The interplay between Ca2+ release from the ER and its subsequent re-uptake, as well as influx from the extracellular space, creates complex oscillatory patterns of Ca2+ concentration that can encode information to regulate gene transcription, cell proliferation, and other long-term cellular changes. wikipedia.org
This compound Storage and Release Mechanisms
Mitochondrial this compound Dynamics
Mitochondria are not only the powerhouses of the cell but also play a crucial role in cellular Ca2+ homeostasis. spandidos-publications.comnih.gov They can take up and release Ca2+, thereby shaping cytosolic Ca2+ signals and, in turn, using these Ca2+ signals to regulate their own functions. The close physical association between mitochondria and the ER, at sites known as mitochondria-associated membranes (MAMs), facilitates efficient Ca2+ crosstalk between these two organelles. spandidos-publications.com
A key function of mitochondrial Ca2+ is the regulation of aerobic metabolism and ATP production. nih.govarxiv.org An increase in mitochondrial matrix Ca2+ concentration stimulates several key enzymes of the tricarboxylic acid (TCA) cycle, including pyruvate (B1213749) dehydrogenase, isocitrate dehydrogenase, and α-ketoglutarate dehydrogenase. mdpi.comfrontiersin.org The activation of these dehydrogenases enhances the production of NADH and FADH2, which are then used by the electron transport chain to generate the proton gradient necessary for ATP synthesis by ATP synthase. nih.govmdpi.com This mechanism allows mitochondria to match ATP production with cellular energy demand, which is often coupled to Ca2+-dependent processes like muscle contraction and neuronal activity. nih.govnih.gov
The transport of Ca2+ across the double membrane of the mitochondria is mediated by a set of distinct protein complexes.
Influx:
Outer Mitochondrial Membrane (OMM): Ca2+ crosses the OMM primarily through voltage-dependent anion channels (VDACs). spandidos-publications.commdpi.com
Inner Mitochondrial Membrane (IMM): The primary pathway for Ca2+ uptake into the mitochondrial matrix is the mitochondrial calcium uniporter (MCU) . spandidos-publications.comnih.gov This is a highly selective channel that facilitates the rapid influx of Ca2+ down the steep electrochemical gradient across the IMM. spandidos-publications.comnih.gov The MCU is part of a larger complex that includes regulatory subunits like MICU1, MICU2, and EMRE, which sense cytosolic Ca2+ levels and modulate the uniporter's activity. spandidos-publications.comnih.gov
Efflux: To prevent deleterious calcium overload, mitochondria possess efflux systems to transport Ca2+ out of the matrix. physiology.org
Mitochondrial Na+/Ca2+ Exchanger (NCLX): This is the primary mechanism for Ca2+ extrusion in many cell types, exchanging one Ca2+ ion for several Na+ ions. spandidos-publications.commdpi.com
Mitochondrial H+/Ca2+ Exchanger (HCX): This transporter mediates the exchange of Ca2+ for H+, contributing to Ca2+ efflux. mdpi.com
The dynamic balance between these influx and efflux pathways determines the steady-state Ca2+ concentration within the mitochondrial matrix, which is critical for both metabolic regulation and cell survival. nih.govnih.gov
Regulation of Metabolic Pathways and Energy Production
Nuclear this compound Signaling
The nucleus is increasingly recognized as a distinct Ca2+ signaling microdomain, capable of generating and modulating its own Ca2+ transients independently of the bulk cytoplasm. mdpi.comnih.gov This nuclear Ca2+ signaling plays a direct role in regulating fundamental nuclear processes, most notably gene expression. nih.govnih.gov
The nuclear envelope, which is contiguous with the endoplasmic reticulum, contains Ca2+ stores and the machinery for Ca2+ release. aimspress.compnas.org Ca2+ can enter the nucleoplasm through a few proposed mechanisms:
Diffusion through Nuclear Pore Complexes (NPCs): Free Ca2+ from the cytoplasm can diffuse into the nucleus through the NPCs that perforate the nuclear envelope. mdpi.comnih.gov
Release from the Nuclear Envelope: The inner nuclear membrane contains IP3 receptors, which, when activated by IP3 that has diffused into the nucleus, can release Ca2+ directly into the nucleoplasm from the perinuclear space. mdpi.compnas.org This allows for the generation of nuclear-specific Ca2+ signals. scielo.br Some evidence also points to the existence of a nucleoplasmic reticulum, an extension of the ER within the nucleus, that can act as an InsP3-gated Ca2+ store. bjournal.org
Once inside the nucleus, Ca2+ can influence gene transcription by activating calcium-sensitive transcription factors. nih.gov For example, nuclear Ca2+ can activate CaMKs, which in turn phosphorylate transcription factors like CREB (cAMP response element-binding protein), leading to changes in the expression of genes involved in synaptic plasticity, cell survival, and other adaptive responses. nih.gov The morphology of the nucleus itself, including the presence of infoldings, can shape the dynamics of nuclear Ca2+ signals, affecting their amplitude and duration and influencing whether the nucleus acts as an integrator or a detector of oscillating calcium signals. nih.gov
Other Organellar this compound Dynamics (e.g., Chloroplasts, Vacuoles, Lysosomes)
Chloroplasts: In plant cells, chloroplasts are vital for photosynthesis and are also involved in calcium signaling. plantae.orgslu.se These organelles maintain a finely-tuned control over their internal calcium concentration, which is essential for regulating photosynthetic processes and other chloroplast-specific functions. nih.govfrontiersin.org Research has shown that the free calcium concentration within chloroplasts is compartmentalized. In resting, dark conditions, the thylakoid lumen maintains a free Ca2+ concentration of approximately 0.5 µM, which is three to five times higher than in the stroma. plantae.orgnih.gov Stimuli such as oxidative and salt stress can trigger significant changes in the free calcium levels within the thylakoid lumen. plantae.orgnih.gov The chloroplast can manage its own calcium dynamics and storage, and these internal fluctuations are linked to responses to environmental cues like light intensity. slu.se Studies using the bioluminescent calcium reporter aequorin have demonstrated that various stimuli, including oxidative stress and pathogen-derived molecules, induce transient elevations in stromal Ca2+, although the kinetics and amplitude of these signals differ from those in the cytosol. oup.com
Vacuoles: The large central vacuole in mature plant cells represents the most substantial intracellular store of calcium. mdpi.comnih.govnih.gov This enormous capacity makes the vacuole a key player in shaping cytosolic calcium signals. nih.gov The release of calcium from the vacuole into the cytosol is a passive process, driven by a large electrochemical potential gradient, and is mediated by ion channels. mdpi.comresearchgate.net Conversely, the uptake of calcium into the vacuole is an active process requiring energy, carried out by Ca2+-ATPases and H+/Ca2+ antiporters. mdpi.comoup.com Several types of vacuolar calcium channels have been identified, including voltage-gated channels like the slow vacuolar (SV) channel (encoded by the TPC1 gene) and ligand-gated channels. nih.govnih.gov Second messengers such as inositol 1,4,5-trisphosphate (InsP3) and cyclic ADP-ribose (cADPR) are thought to trigger calcium release from the vacuole, though the precise molecular mechanisms are still under investigation. mdpi.comresearchgate.net
Lysosomes: Once viewed primarily as degradative organelles, lysosomes are now recognized as significant intracellular calcium stores that actively participate in cellular signaling. mdpi.comkoreascience.kr The lumen of the lysosome contains a high concentration of free calcium, estimated to be in the range of 500 to 600 µM. researchgate.net This stored calcium can be released into the cytosol through specific ion channels, primarily two-pore channels (TPCs) and transient receptor potential mucolipin (TRPML) channels. researchgate.netfrontiersin.org The release of lysosomal calcium is not just a localized event; it can induce further calcium release from the endoplasmic reticulum, a process known as calcium-induced calcium release (CICR), leading to global calcium signals. mdpi.com Lysosomal calcium signaling is implicated in a wide array of cellular processes, including autophagy, endocytosis, and trafficking events. mdpi.comresearchgate.net
| Organelle | Primary Function in Ca2+ Dynamics | Key Ca2+ Channels/Transporters | Typical Luminal [Ca2+] |
| Chloroplast (Thylakoid Lumen) | Stimulus-specific Ca2+ signaling, regulation of photosynthesis. plantae.orgnih.gov | Under investigation | ~0.5 µM plantae.orgnih.gov |
| Vacuole (Plant Cells) | Major intracellular Ca2+ store, shapes cytosolic Ca2+ signals. mdpi.comnih.gov | SV/TPC1 channels, Ca2+-ATPases, H+/Ca2+ antiporters. mdpi.comnih.govoup.com | Varies significantly |
| Lysosome | Ca2+ storage and release, triggers CICR from ER. mdpi.comresearchgate.net | TPCs, TRPML1. researchgate.netfrontiersin.org | ~500-600 µM researchgate.net |
Inter-Organellar this compound Transfer and Membrane Contact Sites (MCSs)
The compartmentalization of calcium within organelles necessitates mechanisms for its controlled transfer between them. This communication is often facilitated by membrane contact sites (MCSs), which are regions where the membranes of two distinct organelles come into close apposition (typically 10-80 nm) without fusing. nih.govrupress.org These specialized microdomains act as hubs for intracellular signaling, allowing for the efficient and rapid exchange of molecules like lipids and ions, including Ca2+. nih.govfrontiersin.orgresearchgate.net The endoplasmic reticulum (ER), being the most extensive organelle network, forms MCSs with virtually all other membrane-bound organelles, positioning it as a central player in inter-organellar communication. nih.gov
Among the best-characterized MCSs are the mitochondria-associated membranes (MAMs), which form a crucial interface between the ER and mitochondria. wikipedia.orgnih.gov These sites are hotspots for calcium signaling, enabling the direct transfer of Ca2+ from the high-concentration environment of the ER to the mitochondria. rupress.orgnih.gov This transfer is critical for stimulating mitochondrial metabolism and ATP production, as several key enzymes in the Krebs cycle are calcium-dependent. rupress.orgbioscientifica.com
The architecture of MAMs is maintained by various protein tethers that bridge the two organelles. mdpi.com The efficient transfer of Ca2+ at these sites is structurally organized. The inositol 1,4,5-trisphosphate receptors (IP3Rs) on the ER membrane are positioned in close proximity to the voltage-dependent anion channels (VDACs) on the outer mitochondrial membrane. wikipedia.orgrupress.org This arrangement, often stabilized by the chaperone protein glucose-regulated protein 75 (GRP75), creates microdomains of high calcium concentration upon IP3R opening, facilitating rapid uptake into the mitochondrial intermembrane space through VDAC. rupress.orgmdpi.com From there, calcium enters the mitochondrial matrix via the mitochondrial calcium uniporter (MCU) complex located in the inner mitochondrial membrane. wikipedia.orgunife.it
The integrity and spacing of these contact sites are dynamically regulated and are crucial for their function. frontiersin.orgbioscientifica.com Disruption of the ER-mitochondria tethering proteins perturbs this architecture and impairs mitochondrial calcium uptake. frontiersin.org
| Component | Location | Role in ER-Mitochondria Ca2+ Transfer |
| IP3R | ER Membrane | Releases Ca2+ from the ER lumen. rupress.orgunife.it |
| GRP75 | MAM Tether | Physically links IP3R and VDAC, facilitating efficient Ca2+ channeling. rupress.orgmdpi.com |
| VDAC | Outer Mitochondrial Membrane | Allows Ca2+ to pass from the cytosol into the intermembrane space. wikipedia.orgrupress.org |
| MCU | Inner Mitochondrial Membrane | Transports Ca2+ from the intermembrane space into the mitochondrial matrix. wikipedia.orgunife.it |
| Mitofusin 2 (MFN2) | ER & OMM | Acts as a tether, influencing the distance and efficiency of Ca2+ transfer. unife.it |
While MAMs are extensively studied, the ER forms functional contact sites with numerous other organelles, and other organelles also communicate directly with each other, all contributing to the complex web of calcium signaling.
ER-Plasma Membrane (PM) Contacts: These MCSs are crucial for store-operated calcium entry (SOCE), a process that refills ER calcium stores after their depletion. mdpi.comfrontiersin.org
ER-Lysosome Contacts: The ER is considered a primary source of calcium for refilling lysosomes. mdpi.comunife.it These contacts allow for the transfer of calcium, potentially through nanojunctions involving IP3Rs on the ER, to replenish lysosomal stores. mdpi.com This interaction can modulate lysosomal functions and also trigger broader calcium signals. mdpi.comnih.gov
Mitochondria-Lysosome Contacts: Direct physical contacts between mitochondria and lysosomes have been identified. mdpi.com These interactions are implicated in the regulation of mitochondrial calcium dynamics, with lysosomal calcium release through TRPML1 potentially promoting calcium transfer into adjacent mitochondria. mdpi.com Furthermore, mitochondria can release small vesicles (mitochondria-derived vesicles or MDVs) containing calcium that can fuse with lysosomes, representing another mode of inter-organelle calcium transfer. mdpi.com
Tripartite Organelle Contacts: Evidence is emerging for the existence of more complex contact sites involving three organelles. For example, the protein PDZD8 can facilitate contacts that bring the ER and mitochondria into close proximity with late endosomes, suggesting a highly integrated network for intracellular communication. frontiersin.org
These diverse inter-organellar connections highlight a sophisticated system where calcium signals are passed and modulated between different compartments to orchestrate specific cellular responses. nih.gov
Advanced Methodologies for Investigating Calcium Ion Dynamics
Optical Calcium Ion Imaging Techniques
Optical imaging of calcium ions relies on fluorescent indicators, molecules that exhibit a change in their fluorescent properties upon binding to Ca²⁺. These indicators are broadly categorized as either chemical dyes or genetically encoded proteins, each with distinct characteristics and applications. nih.gov The use of these tools, in conjunction with advanced microscopy, enables the measurement of Ca²⁺ signals with high spatial and temporal resolution. nih.gov
Fluorescent chemical indicators are small, synthetically produced molecules that can chelate calcium ions. nih.gov The majority of these indicators are derivatives of BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid), a chelator with high selectivity for Ca²⁺ over other divalent cations like magnesium (Mg²⁺). nih.govwikipedia.org This class includes widely used dyes such as Fura-2 (B149405), Indo-1, Fluo-3, and Fluo-4. nih.gov
To facilitate their entry into living cells, these indicators are often modified with acetoxymethyl (AM) esters. wikipedia.org The lipophilic AM groups allow the molecule to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular enzymes called esterases cleave the AM groups, trapping the now-impermeable, active form of the indicator within the cytosol. nih.govwikipedia.orgwikipedia.org Binding of a Ca²⁺ ion then elicits a spectral change, such as an increase in fluorescence quantum yield or a shift in the excitation or emission wavelength. nih.govwikipedia.org
Chemical calcium indicators can be divided into two main functional types: ratiometric and intensity-based (or single-wavelength) indicators. wikipedia.orgrevvity.com
Ratiometric Indicators: These dyes, such as Fura-2 and Indo-1, undergo a shift in their optimal excitation or emission wavelength upon binding to Ca²⁺. wikipedia.orgwikipedia.org
Fura-2 is a dual-excitation indicator. Its peak absorption shifts from approximately 380 nm in the Ca²⁺-free state to 340 nm in the Ca²⁺-bound state, while the emission is monitored at around 510 nm. wikipedia.orgwikipedia.org
Indo-1 is a dual-emission indicator. It is excited by a single wavelength (around 350 nm), and its emission peak shifts from about 475 nm (Ca²⁺-free) to 400 nm (Ca²⁺-bound). wikipedia.orgwikipedia.org
The key advantage of ratiometric indicators is their capacity for accurate quantitative measurements of Ca²⁺ concentration. revvity.com By taking the ratio of fluorescence intensity at two different wavelengths, it is possible to cancel out confounding variables such as uneven dye loading, dye leakage, photobleaching, and differences in cell thickness. revvity.comwikipedia.orgciteab.com This makes them highly reliable for determining absolute intracellular Ca²⁺ concentrations. citeab.com
Intensity-Based Indicators: These single-wavelength indicators, including Fluo-3, Fluo-4, and Oregon Green BAPTA-1, exhibit a significant increase in fluorescence intensity upon binding Ca²⁺ without a corresponding shift in their wavelength. wikipedia.orgrevvity.com For example, the fluorescence of Fluo-4 can increase by more than 100-fold when it binds to calcium. wikipedia.orgnih.gov While they are excellent for detecting the occurrence and relative magnitude of Ca²⁺ changes, quantifying absolute concentrations can be challenging because the signal is directly affected by dye concentration and other experimental variables. citeab.com However, their large dynamic range makes them very sensitive for detecting modest or transient calcium signals. revvity.com
Table 1: Comparison of Ratiometric and Intensity-Based Calcium Indicators
| Feature | Ratiometric Indicators (e.g., Fura-2, Indo-1) | Intensity-Based Indicators (e.g., Fluo-4) |
| Principle of Detection | Shift in excitation or emission wavelength upon Ca²⁺ binding. wikipedia.org | Increase in fluorescence intensity upon Ca²⁺ binding. revvity.com |
| Measurement | Ratio of fluorescence at two wavelengths. revvity.com | Fluorescence intensity at a single wavelength. wikidata.org |
| Quantification | Allows for accurate, quantitative measurement of absolute [Ca²⁺]. citeab.com | Primarily for qualitative or relative changes in [Ca²⁺]. revvity.com |
| Advantages | Corrects for artifacts like uneven dye loading, photobleaching, and cell thickness. wikipedia.org | High signal-to-noise ratio, large dynamic range, simpler equipment requirements. revvity.comnih.gov |
| Disadvantages | Requires specialized equipment capable of rapid wavelength switching or simultaneous detection. nih.gov | Measurements can be confounded by dye concentration, focus changes, and photobleaching. citeab.com |
Genetically encoded calcium indicators (GECIs) are proteins engineered to fluoresce in the presence of calcium ions. citeab.com Unlike chemical dyes that must be loaded into cells, GECIs are introduced via genetic material, allowing for their expression to be targeted to specific cell types or even subcellular compartments. nih.govwikipedia.org This provides a minimally invasive method for long-term, repeatable measurements in living organisms. wikipedia.org
GECIs are typically chimeric proteins constructed from a calcium-binding domain, such as Calmodulin (CaM) or Troponin C, and one or more fluorescent proteins (FPs), like Green Fluorescent Protein (GFP) and its variants. wikipedia.orgwikipedia.org They are generally classified into two main types:
FRET-based GECIs: These indicators use Förster Resonance Energy Transfer (FRET), a process of non-radiative energy transfer between two different fluorescent proteins (e.g., a cyan FP and a yellow FP). nih.gov Calcium binding to the CaM domain causes a conformational change that alters the distance or orientation between the two FPs, thereby changing the FRET efficiency and the ratio of their emitted light. wikipedia.orgnih.gov
Single-Fluorophore GECIs: This class, which includes the widely used GCaMP family, consists of a single, circularly permuted fluorescent protein (cpGFP) fused with CaM and a CaM-binding peptide (M13). wikipedia.org When Ca²⁺ binds to CaM, the resulting conformational change alters the chemical environment of the cpGFP's chromophore, leading to a significant increase in fluorescence intensity. wikipedia.orgwikipedia.org
The performance of GECIs has been dramatically improved through iterative cycles of protein engineering and structure-guided mutagenesis. nih.govfishersci.no The primary goals of this optimization are to enhance key performance parameters:
Sensitivity (Dynamic Range): This refers to the maximum change in fluorescence over the baseline (ΔF/F₀). fishersci.no Engineering efforts have focused on maximizing this value to allow for the detection of smaller and more rapid Ca²⁺ transients, such as those caused by single neuronal action potentials. wikipedia.org The development of the GCaMP series, from the original GCaMP to the highly sensitive GCaMP6 and jGCaMP7 variants, exemplifies this progress. wikipedia.orgnih.gov
Signal-to-Noise Ratio (SNR): A higher SNR, achieved through increased brightness and a larger ΔF/F₀, allows for clearer detection of signals against background noise, which is crucial for in vivo imaging under challenging conditions. wikipedia.org
Kinetics: The speed at which an indicator binds and unbinds Ca²⁺ determines its temporal resolution. GECIs have been engineered with a range of on- and off-rates to suit different biological questions, from tracking fast action potentials to monitoring slower, subthreshold dynamics. wikipedia.org
Color Palette: The development of red-shifted GECIs, such as R-GECO1 and jRCaMP1a, has been a significant advance. wikipedia.orgfishersci.no Red light penetrates tissue more deeply and with less scattering than green light, making these indicators advantageous for in vivo imaging. fishersci.no They also enable spectral multiplexing, allowing researchers to simultaneously image Ca²⁺ dynamics and other fluorescently labeled molecules or to monitor activity in two different cell populations. fishersci.nonih.gov
Table 2: Evolution of Selected Genetically Encoded Calcium Indicators (GECIs)
| Indicator Family | Key Engineering Strategy | Notable Improvements |
| Camgaroo | First single FP GECI using a CaM insertion into a yellow fluorescent protein. nih.gov | Proof-of-principle for single FP-based Ca²⁺ sensing. nih.gov |
| GCaMP Series (e.g., GCaMP3, GCaMP6) | Iterative mutagenesis of the cpGFP-CaM interfaces. wikipedia.orgnih.gov | Progressively higher sensitivity (ΔF/F₀) and signal-to-noise ratio, enabling single-spike detection in vivo. wikipedia.org |
| jGCaMP7 Series | Structure-guided mutagenesis of the GCaMP6 variants. nih.gov | Improved sensitivity to single action potentials and higher SNR due to enhanced brightness. nih.gov |
| GECO Series (e.g., R-GECO, G-GECO) | Development of indicators with different fluorescence spectra (red, green, blue). nih.gov | Enabled multicolor imaging and monitoring of different cell populations or compartments simultaneously. nih.gov |
| jRGECO1a / jRCaMP1a | Further optimization of red fluorescent GECIs. wikipedia.org | Significantly improved sensitivity for red indicators, making them more competitive with green GECIs for in vivo research. wikipedia.org |
A major advantage of GECIs is their ability to be targeted to specific intracellular organelles, allowing for the direct measurement of Ca²⁺ dynamics within these compartments. nih.govmims.com This is achieved by fusing the GECI protein with a specific amino acid sequence that acts as a targeting signal, directing the protein to the desired location, such as the mitochondria, endoplasmic reticulum (ER), nucleus, or Golgi apparatus. mims.comflybase.org
This approach has overcome a significant limitation of chemical dyes, which tend to load into multiple compartments, making it difficult to resolve organelle-specific signals from the dominant cytosolic signal. nih.govmims.com Organelle-targeted GECIs have been instrumental in revealing that organelles like the ER and mitochondria accumulate high concentrations of Ca²⁺ and generate their own distinct signals that are crucial for regulating cellular functions. flybase.orgsenescence.info
Recent innovations include:
Low-Affinity GECIs: Indicators like the GAP series have been engineered with lower Ca²⁺ affinity, making them suitable for measuring the very high Ca²⁺ concentrations (in the high micromolar to millimolar range) found within the ER and Golgi apparatus. mims.com
CEPIA Indicators: The "Calcium-measuring organelle-entrapped protein indicator" (CEPIA) family provides a toolkit of green, red, and ratiometric indicators specifically optimized for measuring intra-organellar Ca²⁺. senescence.infofishersci.ca Their high spatiotemporal resolution has made it possible to resolve Ca²⁺ import into individual mitochondria. senescence.info
Split-GECIs: To monitor Ca²⁺ dynamics specifically at the junctions between organelles (e.g., mitochondria-ER contact sites), researchers have developed split-GECIs. revvity.com These probes consist of two non-fluorescent fragments of a GECI that are targeted to the outer membranes of two different organelles. Fluorescence is restored only when the organelles come into close proximity, allowing the fragments to associate and enabling activity detection exclusively at these crucial microdomains. revvity.com
The full potential of both chemical and genetically encoded calcium indicators is realized through their use with advanced microscopy techniques. nih.gov These technologies provide the necessary spatial and temporal resolution to visualize Ca²⁺ signals, from whole tissues down to subcellular compartments.
Confocal Laser Scanning Microscopy (CLSM): CLSM uses a focused laser to excite fluorophores in a single optical plane, rejecting out-of-focus light to create sharp, high-resolution images. fishersci.ca It is widely used for 3D imaging of Ca²⁺ dynamics in cells and tissues using indicators like Fluo-3. fishersci.ca
Two-Photon (Multiphoton) Microscopy: This technique has become a cornerstone of in vivo calcium imaging. nih.govciteab.com It uses a pulsed infrared laser to excite fluorophores through a nonlinear process where two lower-energy photons arrive simultaneously at the fluorophore. This approach offers several key advantages:
Deep Tissue Penetration: The longer wavelength of infrared light is scattered less by tissue, allowing for imaging deep within living animals. citeab.com
Reduced Phototoxicity: Excitation is confined to the tiny focal volume, minimizing photodamage to the surrounding tissue, which is critical for long-term experiments. citeab.com
High Resolution: It provides high-resolution images of neural activity, making it ideal for studying complex brain circuits. citeab.com
Single Plane Illumination Microscopy (SPIM): Also known as light-sheet microscopy, SPIM illuminates the sample from the side with a thin sheet of light, while detection occurs perpendicularly. fishersci.ca This method is exceptionally fast and gentle, making it suitable for 3D imaging of large, multicellular specimens over extended periods. fishersci.ca
The combination of these powerful imaging systems with an ever-expanding toolkit of optimized calcium indicators continues to drive new discoveries in the field of calcium signaling. nih.gov
Advanced Microscopy for this compound Imaging
Confocal Laser Scanning Microscopy (CLSM)
Confocal Laser Scanning Microscopy (CLSM) is a powerful tool for monitoring intracellular calcium levels in living cells loaded with calcium-sensitive fluorescent probes. nih.gov This technique offers improved spatial resolution compared to conventional epifluorescence microscopy, allowing for the visualization of subcellular calcium signals. tandfonline.comwikipedia.org CLSM works by scanning a specimen with a focused laser beam and using a pinhole to reject out-of-focus fluorescence, thereby creating sharp "optical sections" within the tissue. tandfonline.com
One of the key advantages of CLSM is its ability to perform four-dimensional imaging, capturing changes in calcium concentration over time in a three-dimensional space. tandfonline.com This has been instrumental in studying dynamic cellular processes. For instance, CLSM has been used to track the changes in intracellular calcium concentration ([Ca2+]i) during fertilization. tandfonline.com It is also well-suited for analyzing calcium waves and functional connectivity between cells in tissue slices, providing single-cell or even subcellular resolution. jove.com
However, the temporal resolution of conventional CLSM can be a limitation, as acquiring a full-frame image can take several seconds. tandfonline.com To overcome this, techniques such as line-scanning can be employed to achieve millisecond-level acquisition rates for specific regions of interest. tandfonline.com The choice of fluorescent probes is also crucial. While probes like Fluo-3 and FURA-red are commonly used with standard CLSM setups, others like fura-2 and indo-1 require modified optics and UV lasers. tandfonline.comtandfonline.com
Key Features of CLSM in Calcium Imaging:
| Feature | Description |
|---|---|
| Optical Sectioning | The ability to create sharp, in-focus images of a specific plane within a thick specimen by rejecting out-of-focus light. tandfonline.com |
| High Spatial Resolution | Provides approximately a 40% improvement in lateral resolution over conventional epifluorescence microscopy. tandfonline.com |
| Live-Cell Imaging | Widely used to monitor intracellular calcium dynamics in living cells and tissues. nih.govjove.com |
| Four-Dimensional Analysis | Allows for the study of calcium dynamics in three spatial dimensions over time. tandfonline.com |
| Probe Compatibility | Can be used with a variety of calcium-sensitive fluorescent dyes. tandfonline.comtandfonline.com |
Two-Photon and Three-Photon Microscopy for Deep Tissue Imaging
Two-photon microscopy (2PM) and three-photon microscopy (3PM) are advanced fluorescence imaging techniques that enable high-resolution imaging deep within scattering biological tissues, such as the brain. nih.govnih.gov These methods are particularly valuable for in vivo calcium imaging. nih.govbiorxiv.org
In 2PM, a fluorescent molecule is excited by the near-simultaneous absorption of two lower-energy photons. nih.gov This two-photon effect requires a high density of photons, typically achieved using ultrafast pulsed lasers. nih.gov A major advantage of 2PM is its ability to penetrate deep into scattering tissue. nih.gov However, its penetration depth in the intact mouse brain is generally limited to the superficial cortical layers. nih.govbiorxiv.org
Three-photon microscopy (3PM) extends the imaging depth even further than 2PM. bruker.combiorxiv.org By using longer wavelength excitation light, 3PM offers better signal-to-background ratios and contrast in densely labeled tissues. bruker.com This has enabled researchers to reliably image neurons in deep cortical layers and subcortical regions that are inaccessible to 2PM. nih.govbiorxiv.org Recent advancements have focused on increasing the field of view (FOV) for 3PM, which has traditionally been a challenge. biorxiv.orgbiorxiv.org Innovations such as adaptive excitation, which scans only the regions of interest, have made it possible to achieve large FOV three-photon calcium imaging. nih.govbiorxiv.org
The combination of 2PM and 3PM in a single microscope allows for simultaneous imaging at different depths, providing a more comprehensive view of neural activity across various brain regions. nih.govbiorxiv.org
Comparison of Two-Photon and Three-Photon Microscopy:
| Feature | Two-Photon Microscopy (2PM) | Three-Photon Microscopy (3PM) |
|---|---|---|
| Imaging Depth | Limited to superficial cortical layers (up to 600-700 µm in the mouse brain). nih.govbiorxiv.org | Greater imaging depth, enabling access to deep cortical layers and subcortical structures. nih.govbruker.com |
| Signal-to-Background | Good, but can be limited by scattering in deep tissue. bruker.com | Superior signal-to-background ratio, especially in densely labeled tissue. bruker.com |
| Field of View (FOV) | Large FOV imaging has been well-established. nih.govbiorxiv.org | Traditionally limited, but recent advances are enabling larger FOVs. biorxiv.orgbiorxiv.org |
| Applications | High-resolution in vivo calcium imaging in superficial brain regions. nih.gov | Deep tissue imaging of neuronal structure and function in larger animals and through un-thinned skulls. bruker.com |
Fiber Photometry and Miniscopes for In Vivo Studies
Fiber photometry and miniscopes are key techniques for in vivo calcium imaging in freely behaving animals, providing insights into neural circuit function during naturalistic behaviors. wikipedia.orgmightexbio.com
Fiber photometry measures population-level neural activity by detecting changes in the average fluorescence intensity of calcium indicators. mightexbio.commightexbio.com This is achieved by implanting a lightweight and less invasive optical fiber into a specific brain region. wikipedia.orgmightexbio.com The simplicity of the equipment and surgical procedures makes it an accessible technique for many labs and allows for simultaneous recording from multiple brain regions. mightexbio.commightexbio.com However, a significant limitation of fiber photometry is its lack of cellular resolution; it can only record the bulk activity of a neuronal population. wikipedia.orgmightexbio.com
Miniscopes, on the other hand, are miniaturized, head-mounted microscopes that enable cellular-resolution calcium imaging in freely moving animals. mightexbio.com While providing detailed spatial information about individual neurons, miniscopes are generally bulkier and heavier than fiber optic cannulas, which can potentially affect the animal's behavior. mightexbio.com
Both techniques rely on genetically encoded calcium indicators (GECIs), such as GCaMP, which are expressed in specific cell types. wikipedia.orgnih.gov The choice of indicator is critical and can influence the outcome of the experiment. nih.gov These methods have been widely applied to study the neural correlates of various behaviors and the effects of anesthetics on brain activity. encyclopedia.pub
Comparison of Fiber Photometry and Miniscopes:
| Feature | Fiber Photometry | Miniscopes |
|---|---|---|
| Resolution | Population-level activity with no cellular resolution. wikipedia.orgmightexbio.com | Cellular resolution, allowing visualization of individual neurons. mightexbio.com |
| Invasiveness | Less invasive due to the use of a thin optical fiber. wikipedia.org | More invasive due to the larger size of the implanted GRIN lens. mightexbio.com |
| Weight on Animal | Lightweight, minimizing impact on behavior. wikipedia.org | Heavier, which can be a constraint for smaller animals. mightexbio.com |
| Multi-Region Recording | Well-suited for simultaneous recording from multiple brain regions. mightexbio.commightexbio.com | Typically limited to a single brain region. mightexbio.com |
| Primary Use | Measuring population neural activity correlated with behavior. wikipedia.org | Imaging individual neuronal activity during behavior. mightexbio.com |
Light Field Microscopy and 3D Imaging Approaches
Light field microscopy (LFM) is a cutting-edge technique that allows for high-speed, volumetric imaging of neuronal activity. biorxiv.orgd-nb.info Unlike conventional microscopy that captures a single 2D plane, LFM captures both the spatial and angular information of light from the entire volume in a single snapshot. biorxiv.org This is achieved by placing a microlens array at the microscope's image plane. biorxiv.org
The primary advantage of LFM is its ability to perform single-frame 3D imaging, making it exceptionally fast and suitable for capturing rapid neuronal dynamics. biorxiv.orgd-nb.info It is also highly photon-efficient, as it collects fluorescence from all depths simultaneously, which is beneficial for high signal-to-noise ratio functional imaging. biorxiv.orgd-nb.info LFM has been successfully used to resolve calcium signals from neuronal processes in three dimensions. biorxiv.org
Different algorithms can be used to reconstruct the 3D volume from the captured light field data, with a trade-off between spatial resolution and signal-to-noise ratio. biorxiv.org For instance, while deconvolution methods can improve spatial confinement, they may reduce the signal-to-noise ratio compared to simpler synthetic refocusing algorithms. biorxiv.org
Lattice light-sheet microscopy is another advanced 3D imaging technique that offers sub-micron spatial resolution and high temporal resolution (on the order of milliseconds). nih.gov It works by illuminating the sample with a thin sheet of light, which minimizes phototoxicity and photobleaching, making it ideal for long-term imaging of sensitive biological processes like subcellular calcium puffs. nih.gov
Computational Modeling of this compound Signaling Networks
Biophysical and Spatiotemporal Models of this compound Regulation
Biophysical and spatiotemporal models are essential for understanding the complex mechanisms of this compound regulation within cells. researchgate.net These models integrate experimental data with mathematical formulations to simulate calcium dynamics, such as oscillations and waves. researchgate.net They range from highly detailed, biologically realistic models that require numerical methods for analysis to simplified, minimal models that can be analyzed mathematically. researchgate.net
A fundamental aspect of many models is the process of calcium-induced calcium release (CICR), where a small influx of calcium triggers a larger release from intracellular stores like the endoplasmic reticulum (ER). mdpi.comnih.gov Models often incorporate the stochastic nature of ion channel openings, which can give rise to localized calcium events known as "puffs" or "sparks." nih.gov These elementary events can propagate and coalesce to form global cellular calcium signals. nih.gov
These models also account for the various components of the calcium signaling toolkit, including:
Ion Channels: Such as IP₃ receptors and ryanodine (B192298) receptors on the ER, as well as channels on the plasma membrane. nih.govufsc.br
Pumps: Like the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) that pumps calcium back into the ER. plos.org
Buffers: Molecules in the cytoplasm that bind to calcium and influence its diffusion and availability.
By simulating these interactions, researchers can investigate how different parameters, such as the concentration of signaling molecules like inositol (B14025) 1,4,5-trisphosphate (IP₃), affect the spatiotemporal patterns of calcium signals. researchgate.net These models have been applied to various cell types, including cardiac myocytes and chondrocytes, to understand both normal physiology and disease states. mdpi.comnih.gov
Network Models of Intercellular and Intracellular this compound Dynamics
Network models are used to study how calcium signals are coordinated and propagated between and within cells. researchgate.net These models are particularly important for understanding tissue-level phenomena where cells are connected and communicate with each other. researchgate.net
Intercellular calcium waves are a common form of communication, where a calcium signal initiated in one cell spreads to its neighbors. researchgate.net In many tissues, this is mediated by gap junctions, which are channels that allow the direct passage of signaling molecules like IP₃ between adjacent cells. researchgate.netfrontiersin.org Network models can simulate the propagation of these waves through a population of connected cells, taking into account the topology of the cellular network. researchgate.net
These models have been used to investigate:
The role of network connectivity in shaping the spatiotemporal patterns of calcium signals. researchgate.net
How heterogeneity in cell properties and connections affects wave propagation. frontiersin.org
The mechanisms that ensure the robustness of intercellular signaling. frontiersin.org
For example, in liver tissue, network models have shown that both spatial gradients of intracellular signaling components and intercellular communication are required for the propagation of lobular-scale calcium waves. frontiersin.org Similarly, in networks of astrocytes, models have been used to explore the diverse patterns of intercellular calcium waves and their potential role in modulating neuronal activity. researchgate.net
By combining computational modeling with experimental data, researchers can gain a deeper understanding of the principles governing calcium signaling at the network level, from small clusters of cells to entire organs. plos.org
Machine Learning and Artificial Neural Network Approaches in Calcium Dynamics Prediction
Deep Learning in Calcium Imaging Analysis
Deep learning, a subset of machine learning involving neural networks with many layers (deep neural networks), has proven transformative for analyzing calcium imaging data. eneuro.orgarxiv.org These sophisticated models can automatically learn relevant features from raw imaging data, a task that is challenging for conventional analysis pipelines.
Convolutional Neural Networks (CNNs) are frequently used to process spatial information in imaging data. In the context of calcium dynamics, CNNs can identify active neurons from imaging movies and decode behavioral states from cortex-wide functional imaging signals. plos.orgeneuro.org
Recurrent Neural Networks (RNNs) , including Long Short-Term Memory (LSTM) networks, are designed to handle sequential data, making them ideal for analyzing the temporal dynamics of calcium signals. eneuro.org
Hybrid Models , which combine architectures like CNNs and LSTMs, can capture both the spatial and temporal features of calcium transients. eneuro.org The DeepCINAC toolbox, for example, uses a CNN with an attention mechanism and a bidirectional LSTM to infer neural activity from calcium imaging movies, achieving performance comparable to human experts. eneuro.org
These deep learning tools are applied to several key tasks:
Denoising Signals: Calcium imaging data is often corrupted by noise, which can obscure the underlying biological signals. gcamp6f.com Deep learning algorithms can effectively denoise raw calcium imaging movies, improving the signal-to-noise ratio and enabling clearer analysis. gcamp6f.comarxiv.org
Inferring Neuronal Activity: A primary goal of calcium imaging is to infer neuronal action potentials (spikes) from fluorescence transients. plos.org Signal-to-signal neural networks have been developed to directly convert raw fluorescence signals into estimated spike trains, outperforming many state-of-the-art methods. plos.org
Behavioral Classification: By analyzing cortex-wide calcium imaging data, deep learning models can classify an animal's behavioral state (e.g., resting vs. moving) with high accuracy, helping to link neural activity patterns to specific behaviors. plos.org
Machine Learning for Classification and Prediction
Beyond deep learning for image analysis, other machine learning models are used to classify cellular states and predict molecular properties based on calcium dynamics.
A notable application is in microbiology, where ML frameworks have been used to establish single-cell calcium dynamics as an early and reliable indicator of antibiotic response. nih.gov In one study, a random forest classifier was trained on GCaMP6 fluorescence traces from E. coli cells. nih.gov The model could successfully distinguish between antibiotic-sensitive and resistant cells long before changes in growth were observable, demonstrating the discriminative power of calcium signaling signatures. nih.gov
In the field of structural biology, chemistry-informed machine learning algorithms have been developed to explain and predict the properties of calcium-binding proteins. nih.gov One such model used a game-theoretic approach (SHAP values) to explain the output of an XGBoost regression model trained to predict the atomic charges of calcium ions. nih.govresearchgate.net This research found that the coordination number of the Ca²⁺ ion was the most critical feature in determining its charge state, providing a framework to annotate atomic charges based on limited experimental data. nih.gov
The following table summarizes selected research findings where machine learning and artificial neural networks have been applied to investigate this compound dynamics.
| Research Area | Methodology | Biological System/Data | Key Findings | Reference(s) |
| Neuronal Calcium Modeling | Artificial Neural Network (ANN) | Synthetic data from neuron calcium signaling equations | ANNs can accurately and efficiently predict steady-state calcium concentrations, offering a flexible alternative to traditional ODE/PDE models. | aimsciences.org |
| Neuronal Activity Inference | Convolutional Neural Network (CNN) & Long Short-Term Memory (LSTM) | Two-photon calcium imaging movies from mouse pup hippocampus | DeepCINAC toolbox reaches human-level performance in detecting calcium transients from densely packed, synchronous neurons. | eneuro.org |
| Antibiotic Response | Random Forest Classifier | Single-cell GCaMP6 calcium traces in E. coli | Calcium dynamics serve as an early and reliable marker to discriminate between antibiotic-sensitive and resistant bacteria. | nih.gov |
| Behavioral State Classification | CNN & Recurrent Neural Network (RNN) | Mesoscopic cortex-wide calcium imaging in mice | An end-to-end deep learning decoder accurately classifies behavioral states (resting vs. moving) from functional cortical imaging signals. | plos.org |
| Spike Estimation | Signal-to-Signal Neural Network | Spikefinder challenge dataset (calcium imaging data) | A neural network approach significantly outperforms state-of-the-art methods in estimating neuronal spike positions from fluorescence signals. | plos.org |
| Protein-Ion Interaction | Explainable Machine Learning (XGBoost, SHAP) | Ab initio electronic structure data of calcium-binding peptides | A chemistry-informed ML model accurately predicts the atomic charge of calcium ions, identifying coordination number as the most influential feature. | nih.gov |
Pathophysiological Implications of Calcium Ion Dysregulation
Cellular and Molecular Mechanisms of Calcium Ion Dyshomeostasis
Disruptions in the intricate systems that govern Ca²⁺ influx, efflux, buffering, and sequestration are central to Ca²⁺ dyshomeostasis. These disruptions can arise from genetic mutations, environmental factors, or as a consequence of other pathological conditions.
Alterations in this compound Channel and Transporter Function
The function of ion channels and transporters is critical for maintaining the steep electrochemical gradient of Ca²⁺ across cellular membranes. nih.gov Alterations in these proteins can lead to aberrant Ca²⁺ signaling and cellular dysfunction. portlandpress.comnih.gov
Voltage-Gated Calcium Channels (VGCCs): Mutations in the genes encoding the pore-forming α1 subunits of VGCCs are responsible for a variety of inherited neurological and cardiovascular disorders, collectively known as channelopathies. nih.govnih.gov These mutations can either be gain-of-function, leading to excessive Ca²⁺ influx, or loss-of-function, resulting in reduced Ca²⁺ entry. For instance, mutations in the CACNA1A gene, which encodes the α1 subunit of P/Q-type calcium channels, are linked to familial hemiplegic migraine, episodic ataxia type 2, and spinocerebellar ataxia type 6. nih.govnih.gov Similarly, mutations in the CACNA1C gene, encoding the L-type Ca²⁺ channel CaV1.2, cause Timothy syndrome, a multisystem disorder characterized by cardiac arrhythmias and neurological symptoms. nih.govmdpi.com
Calcium Transporters: Dysfunctional Ca²⁺ transporters also contribute significantly to Ca²⁺ dyshomeostasis. For example, alterations in the activity of the Na⁺/Ca²⁺ exchanger (NCX), which is crucial for Ca²⁺ extrusion from the cell, are associated with neurodegenerative processes. nih.gov Impairments in the function of the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump, responsible for sequestering Ca²⁺ into the endoplasmic reticulum, can lead to elevated cytosolic Ca²⁺ levels and have been implicated in conditions like heart failure.
The following table summarizes some key genetic disorders associated with mutations in calcium channels.
| Disease | Gene | Channel Subunit | Channel Type | Functional Consequence |
| Timothy Syndrome | CACNA1C | CaV1.2 | L-type | Gain-of-function |
| Familial Hemiplegic Migraine | CACNA1A | CaV2.1 | P/Q-type | Gain-of-function |
| Episodic Ataxia Type 2 | CACNA1A | CaV2.1 | P/Q-type | Loss-of-function |
| Spinocerebellar Ataxia Type 6 | CACNA1A | CaV2.1 | P/Q-type | Gain-of-function |
| Congenital Stationary Night Blindness | CACNA1F | CaV1.4 | L-type | Loss-of-function |
Impaired this compound Buffering and Sequestration Mechanisms
In addition to channels and transporters, intracellular Ca²⁺ levels are tightly regulated by a system of Ca²⁺-binding proteins and sequestration into organelles.
Calcium-Binding Proteins: A diverse family of proteins, characterized by EF-hand motifs, act as mobile Ca²⁺ buffers, modulating the amplitude and duration of Ca²⁺ signals. sav.sk Key examples include calmodulin, parvalbumin, calbindin, and calretinin. sav.sk A reduced expression or dysfunction of these proteins can impair the cell's ability to handle Ca²⁺ loads, rendering neurons more vulnerable to excitotoxicity. cambridge.org For instance, the relative lack of calbindin D28k and parvalbumin in certain motor neurons is hypothesized to contribute to their selective vulnerability in amyotrophic lateral sclerosis (ALS). cambridge.org In neurodegenerative conditions like Parkinson's disease, the protein α-synuclein has been shown to interact with calmodulin in a Ca²⁺-dependent manner, which may influence its aggregation. nih.gov
Organelle Sequestration: The endoplasmic reticulum (ER) and mitochondria are crucial for sequestering and releasing Ca²⁺. The ER acts as a major intracellular Ca²⁺ store, releasing it through inositol (B14025) trisphosphate receptors (IP3Rs) and ryanodine (B192298) receptors (RyRs). nih.gov Mitochondria can take up large amounts of Ca²⁺, which is important for both buffering cytosolic Ca²⁺ and regulating mitochondrial metabolism. researchgate.net However, excessive mitochondrial Ca²⁺ uptake can trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to mitochondrial dysfunction and cell death. nih.gov In atrial fibrillation, a common cardiac arrhythmia, impaired cytosolic Ca²⁺ buffering due to lower levels of calcium-binding proteins like cardiac troponin C has been observed. tandfonline.com
The table below highlights some key intracellular calcium-binding proteins and their primary functions.
| Protein | Primary Function(s) |
| Calmodulin | Ubiquitous sensor, activates numerous enzymes and channels |
| Parvalbumin | Fast-acting buffer, particularly in fast-spiking neurons |
| Calbindin | Slower buffer, thought to have a neuroprotective role |
| Calretinin | Involved in Ca²⁺ buffering and signaling |
| Cardiac Troponin C | Regulates muscle contraction in the heart |
General Cellular and Molecular Consequences of this compound Dysregulation
The failure to maintain Ca²⁺ homeostasis has cascading effects on cellular function, particularly in excitable cells like neurons.
Disruption of Synaptic Plasticity and Neurotransmission
Calcium ions are at the heart of synaptic function, mediating both neurotransmitter release and the long-term changes in synaptic strength that underlie learning and memory. abertay.ac.uk
Neurotransmitter Release: The influx of Ca²⁺ through presynaptic voltage-gated calcium channels is the direct trigger for the fusion of synaptic vesicles with the presynaptic membrane and the release of neurotransmitters such as glutamate (B1630785) and GABA. fishersci.nl Dysregulation of this process, either through excessive or insufficient Ca²⁺ influx, can severely impair communication between neurons.
Synaptic Plasticity: Postsynaptically, Ca²⁺ influx through NMDA receptors and voltage-gated channels is a critical step in initiating the signaling cascades that lead to long-term potentiation (LTP) and long-term depression (LTD), the cellular correlates of learning and memory. nih.govmdpi.com The amplitude and duration of the postsynaptic Ca²⁺ transient determine whether LTP or LTD is induced. nih.gov Elevated basal Ca²⁺ levels or exaggerated Ca²⁺ responses, as seen in conditions like Alzheimer's disease, can disrupt the delicate balance between LTP and LTD, impairing synaptic function and contributing to cognitive decline. sav.skabertay.ac.uk The activation of Ca²⁺-dependent enzymes like Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) is essential for LTP induction. nih.gov
Modulation of Cellular Excitability
The concentration of intracellular Ca²⁺ plays a significant role in modulating the excitability of neurons and other excitable cells. portlandpress.com This is achieved through the direct and indirect regulation of various ion channels.
Elevated intracellular Ca²⁺ can activate Ca²⁺-activated potassium channels, leading to hyperpolarization of the cell membrane and a decrease in excitability. sav.sk Conversely, Ca²⁺ can also modulate the activity of other channels, including voltage-gated sodium and calcium channels themselves, in a more complex manner. tandfonline.com In disease states, alterations in resting Ca²⁺ levels or Ca²⁺ dynamics can lead to either hypo- or hyperexcitability. For example, some channelopathies associated with epilepsy result in an excessive influx of Ca²⁺, promoting neuronal hyperexcitability and seizure activity. portlandpress.com The different subtypes of voltage-gated calcium channels (e.g., T-type, L-type, N-type, P/Q-type) have distinct roles in regulating cellular excitability due to their different biophysical properties and subcellular localizations. tandfonline.comeneuro.org
Impaired Energy Metabolism
There is a tight coupling between Ca²⁺ signaling and cellular energy metabolism, primarily through the function of mitochondria. mdpi.com
Mitochondrial Calcium and ATP Production: Calcium uptake into the mitochondrial matrix stimulates several key enzymes of the Krebs cycle and the electron transport chain, thereby enhancing the production of ATP to meet the energy demands of cellular activity, including the energetic cost of pumping Ca²⁺ out of the cytosol. researchgate.netnih.gov
Pathological Consequences: However, sustained or excessive mitochondrial Ca²⁺ accumulation, a hallmark of many pathological conditions, can have dire consequences. nih.gov This mitochondrial Ca²⁺ overload can lead to increased production of reactive oxygen species (ROS), oxidative stress, and the opening of the mitochondrial permeability transition pore (mPTP). nih.govmdpi.com The opening of the mPTP dissipates the mitochondrial membrane potential, uncoupling oxidative phosphorylation and halting ATP synthesis, ultimately leading to an energy crisis and the release of pro-apoptotic factors that trigger cell death. nih.govfrontiersin.org This cascade of events is a key mechanism of neuronal damage in excitotoxicity and is implicated in a wide range of neurodegenerative diseases. frontiersin.org
This compound Dysregulation in Neurological Disorders
The dysregulation of calcium (Ca2+) signaling is a significant factor in the development of several neurological disorders. numberanalytics.com Calcium is a vital second messenger in neurons, governing processes like neurotransmitter release, synaptic plasticity, and gene expression. mdpi.commdpi.com Consequently, disruptions in calcium homeostasis can lead to neuronal dysfunction and death, contributing to the pathology of diseases such as Alzheimer's, Parkinson's, Huntington's, and epilepsy. mdpi.com
Alzheimer's Disease
The "calcium hypothesis of Alzheimer's disease" suggests that the disruption of neuronal calcium homeostasis is a central event in the disease's progression. mdpi.comdovepress.comnih.gov This dysregulation is considered an early event, potentially preceding the formation of amyloid-β (Aβ) plaques and neurofibrillary tangles (NFTs), the characteristic pathological hallmarks of Alzheimer's disease. numberanalytics.commdpi.com
Several mechanisms contribute to calcium dysregulation in Alzheimer's disease:
Amyloid-β Effects: Aβ peptides can disrupt calcium homeostasis by forming pores in the plasma membrane, which allows for an influx of calcium into the neuron. numberanalytics.com This leads to an overload of intracellular calcium, which in turn can trigger neuronal apoptosis and impair synaptic function. dovepress.com Studies have shown that Aβ oligomers can hyperactivate calcium channels like NMDA receptors, AMPA receptors, and voltage-gated calcium channels (VGCCs). mdpi.com
Presenilin Mutations: Mutations in presenilin genes, which are linked to familial Alzheimer's disease, have been found to modulate calcium signaling. mdpi.com These mutations can affect the function of the endoplasmic reticulum (ER), a major intracellular calcium store, leading to exaggerated calcium release. dovepress.comencyclopedia.pub
Tau Pathology: The hyperphosphorylation of tau protein, which forms NFTs, is also linked to calcium dysregulation. dovepress.com Overactivation of glutamate receptors can cause calcium-mediated changes to tau, and reducing calcium leaks has been shown to improve cognitive function in some studies. dovepress.com
Synaptic Dysfunction: Altered calcium signaling disrupts the balance between long-term potentiation (LTP) and long-term depression (LTD), mechanisms crucial for learning and memory. dovepress.commdpi.com The resulting synaptic dysfunction contributes to the cognitive decline seen in Alzheimer's patients. dovepress.com
The consequences of this sustained calcium overload are manifold, including mitochondrial dysfunction, oxidative stress, and the activation of apoptotic pathways, all of which contribute to the progressive neurodegeneration characteristic of Alzheimer's disease. mdpi.commdpi.com
Parkinson's Disease
Dysregulation of calcium homeostasis is increasingly recognized as a key player in the pathogenesis of Parkinson's disease (PD), particularly in the degeneration of dopaminergic neurons in the substantia nigra. oup.comoup.com These neurons are particularly vulnerable due to their reliance on L-type calcium channels for autonomous pacemaking activity, which imposes a significant bioenergetic and oxidative stress. oup.comnih.gov
Key aspects of calcium dysregulation in Parkinson's disease include:
Elevated Intracellular Calcium: Dopaminergic neurons in individuals with PD exhibit higher than normal intracellular calcium levels. mdpi.commdpi.com This elevated calcium can stimulate excessive dopamine (B1211576) biosynthesis, leading to neurotoxicity. mdpi.com
L-type Calcium Channel Activity: There is an increased reliance on L-type CaV1.3 channels in aging nigral neurons, which contributes to mitochondrial oxidative stress. oup.com In the substantia nigra of PD patients, there is an increased density of CaV1.3 channels in surviving neurons. oup.com
α-Synuclein Aggregation: The aggregation of α-synuclein, a hallmark of PD, is linked to disruptions in calcium homeostasis. mdpi.comnih.gov Excess calcium can promote the formation of toxic α-synuclein clusters. neurodegenerationresearch.eu Conversely, aggregated α-synuclein can disrupt calcium signaling. nih.gov
Mitochondrial and ER Stress: The constant effort to manage high calcium levels leads to mitochondrial and endoplasmic reticulum (ER) stress, contributing to neuronal dysfunction and death. oup.comjci.org The interplay between calcium signaling, mitochondrial function, and oxidative stress is a critical component of PD pathology. oup.com
Calcium-Binding Proteins: A reduction in the expression of calcium-buffering proteins like calbindin-D28k in the substantia nigra of PD patients further exacerbates the effects of calcium overload. nih.gov
Huntington's Disease
Huntington's disease (HD) is a neurodegenerative disorder caused by a mutation in the huntingtin (HTT) gene, leading to the production of mutant huntingtin (mHtt) protein. nih.govscienceopen.com A significant aspect of HD pathology is the dysregulation of calcium homeostasis, which is considered a primary cause of the disease's progression. nih.govnih.govresearchgate.net
The mechanisms of calcium dysregulation in Huntington's disease are multifaceted:
Store-Operated Calcium Entry (SOCE): A major finding in HD research is the significant elevation of SOCE. nih.govresearchgate.net SOCE is a process where the depletion of calcium from the endoplasmic reticulum (ER) triggers an influx of calcium from the extracellular space. researchgate.net The mHtt protein appears to indirectly and abnormally activate this pathway in the medium spiny neurons of the striatum, a brain region severely affected in HD. nih.govresearchgate.net
Receptor and Channel Dysfunction: The mHtt protein affects calcium signaling by increasing the sensitivity of inositol 1,4,5-trisphosphate receptors (IP3Rs) and ryanodine receptors (RyRs) on the ER, leading to excessive calcium release from intracellular stores. nih.govactanaturae.ru It also stimulates the activity of N-methyl-D-aspartate receptors (NMDARs), further contributing to calcium influx. nih.gov
Mitochondrial Impairment: Dysfunctional calcium signaling leads to mitochondrial calcium overload, impairing their function and contributing to neuronal death. nih.gov
Interaction with Calcium-Binding Proteins: The mHtt protein can directly interact with calcium-binding proteins like calmodulin, potentially increasing intracellular calcium concentrations and leading to the dysfunction of these proteins. nih.govactanaturae.ru This can activate calpain, a calcium-activated protease that degrades cellular components. nih.govactanaturae.ru
These disruptions in calcium signaling are thought to be early events in the disease process, occurring before the onset of clinical symptoms, and contribute to the selective neurodegeneration observed in Huntington's disease. nih.govresearchgate.net
Epilepsy and Seizure Susceptibility
The dysregulation of intracellular calcium homeostasis is a critical factor in the pathophysiology of epilepsy, contributing to neuronal hyperexcitability and the generation of seizures. mdpi.commdpi.com The balance between excitatory and inhibitory signals in the brain is crucial for normal function, and a disruption of this balance, often involving calcium-dependent mechanisms, can lead to the synchronous firing of neurons that characterizes a seizure. mdpi.comresearchgate.net
Several factors link calcium dysregulation to epilepsy:
Voltage-Gated Calcium Channels (VGCCs): Mutations in genes encoding VGCCs are associated with various forms of epilepsy. mdpi.comexplorationpub.com For instance, gain-of-function mutations in the CACNA1H gene, which encodes for T-type calcium channels, can lower the activation threshold and prolong the opening time of these channels, leading to an excessive influx of calcium and increased seizure susceptibility. mdpi.comfrontiersin.org Alterations in P/Q-type (CaV2.1) and other calcium channels have also been implicated. nih.gov
Intracellular Calcium Stores: The release of calcium from the endoplasmic reticulum (ER) via inositol trisphosphate receptors (IP3Rs) and ryanodine receptors (RyRs) can elevate cytosolic calcium levels, promoting excessive glutamate release and enhancing excitotoxicity. mdpi.com
Calcium-Binding Proteins: Proteins that buffer intracellular calcium, such as calmodulin, play a role in regulating neuronal excitability. mdpi.com Downregulation of calmodulin can increase neuronal activity and may be a factor in the development of epilepsy. mdpi.com
Neuronal Excitability: Increased intracellular calcium concentrations can alter neuronal excitability and contribute to the generation of seizures. researchgate.net This can occur through the direct effects of calcium on ion channels and by promoting the release of excitatory neurotransmitters. researchgate.net
The intricate involvement of calcium in neuronal signaling makes its dysregulation a key element in the initiation and propagation of seizure activity.
This compound Dysregulation in Muscular Dystrophies
A defining characteristic of Duchenne muscular dystrophy (DMD), a severe muscle-wasting disease caused by the absence of the protein dystrophin, is the chronic elevation of intracellular calcium concentrations ([Ca2+]i) in muscle fibers. cdnsciencepub.comnih.gov This calcium overload is a major secondary event that significantly contributes to the progression of the disease. nih.gov
The primary mechanisms leading to calcium dysregulation in DMD include:
Increased Sarcolemmal Permeability: The absence of dystrophin destabilizes the dystrophin-associated glycoprotein (B1211001) complex (DAGC), making the muscle cell membrane (sarcolemma) more susceptible to microtears during muscle contraction. nih.govmdpi.com This increased permeability allows for an excessive influx of calcium from the extracellular space. nih.govmdpi.com
Stretch-Activated Channels: Dystrophic muscles are particularly vulnerable to damage from stretched contractions. cdnsciencepub.com This type of contraction can activate stretch-activated ion channels, leading to a prolonged increase in resting intracellular calcium. cdnsciencepub.com
Dysfunctional Calcium Channels: There is evidence of altered function in various calcium channels in dystrophic muscle. This includes the overactivation of store-operated calcium channels (SOCCs) and P2X7 purinoceptors, which pump calcium directly into the muscle cell. mdpi.com
Calcium Leak from Intracellular Stores: Dysfunction of ryanodine receptors (RyRs) on the sarcoplasmic reticulum (SR) can cause a leak of calcium from this internal store into the cytoplasm. nih.gov
Impaired Calcium Removal: The ability of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pumps to re-sequester calcium back into the SR may be compromised, further contributing to elevated cytosolic calcium levels. nih.gov
This sustained elevation of intracellular calcium activates calcium-dependent proteases like calpains, which degrade muscle proteins, and leads to mitochondrial calcium overload, impairing cellular energy metabolism and ultimately causing muscle cell death and degeneration. nih.govnih.gov
This compound Dysregulation in Metabolic Diseases
While the provided search results primarily focus on neurological and muscular disorders, the fundamental role of calcium ions in cellular signaling suggests that its dysregulation would also have significant implications for metabolic diseases. Calcium signaling is integral to processes such as insulin (B600854) secretion from pancreatic β-cells, glucose uptake in insulin-sensitive tissues like muscle and adipose tissue, and the regulation of metabolic pathways in the liver.
Insulin Resistance and Type 2 Diabetes
The dysregulation of this compound homeostasis is a significant factor in the development of insulin resistance and type 2 diabetes (T2D). d-nb.inforesearchgate.netnih.gov Intracellular calcium levels must be tightly controlled for normal cellular function. d-nb.info In pancreatic β-cells, an increase in intracellular calcium is a critical step for the secretion of insulin in response to glucose. nih.govdiabetesjournals.org Glucose metabolism in β-cells leads to an increased ATP-to-ADP ratio, which closes ATP-sensitive potassium channels, depolarizes the cell, and triggers the influx of extracellular calcium, ultimately leading to insulin exocytosis. diabetesjournals.org
However, in states of insulin resistance, this finely tuned system is disrupted. Higher than normal intracellular calcium levels have been observed in the primary fat cells of obese individuals with insulin resistance. d-nb.info This elevated intracellular calcium can impair insulin receptor activity by preventing the dephosphorylation of the insulin receptor and glycogen (B147801) synthase. scienceopen.com Furthermore, serum calcium dyshomeostasis is linked to the development of insulin resistance, decreased insulin sensitivity, and impaired glucose tolerance, which are all characteristic of T2D. mdpi.com
Mitochondrial dysfunction is also a key contributor to these metabolic disorders, and it is closely linked to calcium dysregulation. d-nb.inforesearchgate.netnih.gov Altered intracellular calcium levels and the downstream signaling pathways they control can modify the expression of genes and the activity of enzymes involved in cellular metabolism. d-nb.inforesearchgate.netnih.gov The communication between the endoplasmic reticulum (ER) and mitochondria, particularly at specialized contact sites called mitochondria-associated ER membranes (MAMs), is crucial for calcium homeostasis. Defects in the structure or function of MAMs have been noted in the tissues of individuals with metabolic diseases, leading to the dysregulation of intracellular calcium and contributing to insulin insensitivity and T2D. d-nb.inforesearchgate.netnih.gov
During pregnancy, maternal islets of Langerhans adapt to increased insulin resistance by enhancing insulin secretion. This adaptation involves changes in intracellular calcium dynamics within the β-cells. frontiersin.org Failure of these adaptive calcium-related mechanisms can contribute to the development of gestational diabetes.
This compound Dysregulation in Cardiovascular Pathologies
Altered calcium (Ca2+) homeostasis is a prevalent factor in a range of cardiovascular diseases, including heart failure, rhythmic disturbances, and pathological cardiac growth. nih.gov Calcium signaling is fundamental to the heart's contractile function, with rhythmic increases in intracellular Ca2+ concentration driving the heartbeat. nih.gov This process, known as excitation-contraction coupling, is initiated by the electrical depolarization of cardiomyocyte membranes. nih.govencyclopedia.pub
Dysregulation of Ca2+ signaling is a key feature of heart failure, a condition where the heart cannot meet the body's hemodynamic needs. nih.govfrontiersin.org In heart failure, there can be reduced amplitude of calcium transients and increased leakage of calcium from the sarcoplasmic reticulum (SR), the main intracellular calcium store. frontiersin.org In cardiomyocytes, calcium overload can induce apoptosis (cell death), which contributes to myocardial infarction. frontiersin.org Furthermore, the calcium-calcineurin-nuclear factor of activated T cells (NFAT) pathway is critical for the expression of genes that lead to cardiac hypertrophy (the enlargement of the heart muscle). frontiersin.org
The malfunction of calcium signaling in endothelial cells and vascular smooth muscle cells is also implicated in the development of hypertension. frontiersin.org Therefore, the tight regulation of Ca2+ handling proteins is essential for a healthy heart, and their impairment is a hallmark of cardiovascular disease. researchgate.net
Cardiac Arrhythmias
Dysregulation of calcium (Ca2+) handling in cardiomyocytes is a direct cause of cardiac arrhythmias, which are disturbances in the heart's rhythm. researchgate.net Abnormalities in Ca2+ homeostasis can lead to both the generation of abnormal impulses and disturbances in the conduction of electrical signals through the heart. nih.gov
Arrhythmias can arise from two primary mechanisms: re-entry and triggered activity. researchgate.net Triggered activity occurs due to afterdepolarizations, which are abnormal voltage changes that can initiate an action potential. After ischemic injury, for instance, surviving heart cells can spontaneously release Ca2+ from the sarcoplasmic reticulum, leading to arrhythmias. oatext.com
Several inherited arrhythmia syndromes are caused by mutations in genes that encode for Ca2+ channels and transporters. nih.gov For example, catecholaminergic polymorphic ventricular tachycardia (CPVT) is often caused by mutations in the ryanodine receptor 2 (RyR2) gene, which results in increased Ca2+ leak from the SR, particularly during sympathetic stimulation. nih.gov This diastolic Ca2+ leak can activate the sodium-calcium exchanger (NCX), leading to delayed afterdepolarizations (DADs) and triggering ventricular arrhythmias. nih.gov
In heart failure, both acquired and inherited dysfunctions in multiple ion channels and transporters lead to profound dysregulation of both sodium and calcium handling, making these patients particularly susceptible to arrhythmias. researchgate.net The hyperphosphorylation of L-type calcium channels (LTCCs) due to excessive activation of CaMKII can aggravate Ca2+ dysregulation, contributing to arrhythmias by triggering aberrant depolarizations. mdpi.com
This compound Dysregulation in Cancer and Neoplasia (e.g., Multiple Myeloma)
Aberrant calcium signaling is a hallmark of many cancers, including multiple myeloma, and is associated with tumor progression, metastasis, and drug resistance. mdpi.comnih.gov Cancer cells often exhibit mutations and altered expression of calcium channels, pumps, and binding proteins, leading to calcium levels that exceed those of normal cells, which in turn promotes proliferation and malignancy. nih.gov
In multiple myeloma, a cancer of plasma cells, abnormal calcium homeostasis is a frequent complication. springermedizin.de Approximately 15% of newly diagnosed multiple myeloma patients present with hypercalcemia (high blood calcium levels), a condition linked to a poorer prognosis. mdpi.com The high extracellular calcium levels in the bone marrow microenvironment, where myeloma cells reside, may play a pivotal role in the disease's pathogenesis. mdpi.comspringermedizin.de
Several specific calcium channels and transporters are implicated in multiple myeloma. The transient receptor potential (TRP) cation channels, which are permeable to Ca2+, are involved in regulating various characteristics of cancer cells. nih.gov For example, TRPM7 is significantly upregulated in myeloma cells and its inhibition reduces cell migration and dissemination. nih.gov Store-operated calcium entry (SOCE), a mechanism for Ca2+ influx, is also crucial for the survival of multiple myeloma cells, and its inhibition can reduce cell viability and induce apoptosis. mdpi.com
The calcium-sensing receptor (CaSR), which detects extracellular Ca2+ levels, can act as either a tumor suppressor or an oncogene depending on the cancer type. mdpi.com In multiple myeloma, the role of CaSR and its interaction with the high-calcium bone marrow microenvironment is an area of active investigation. Furthermore, chemotherapy-induced peripheral neuropathy (CIPN), a common side effect of drugs like bortezomib (B1684674) used to treat multiple myeloma, may involve the dysregulation of intracellular calcium signaling in neuronal cells. aacrjournals.org
This compound Dysregulation in Plant Stress Responses
Calcium ions (Ca2+) are essential second messengers in plants, playing a critical role in signaling pathways that mediate responses to a wide array of both abiotic (non-living) and biotic (living) stresses. mdpi.comresearchgate.netfrontiersin.org Plants, being stationary, must be able to perceive and adapt to unfavorable environmental conditions. nih.gov A rapid change in the cytosolic concentration of free Ca2+ is one of the earliest responses to various stress stimuli. nih.gov
This change in Ca2+ concentration, often referred to as a "calcium signature," is specific in its timing, location, and amplitude depending on the nature of the stress. frontiersin.orgfrontiersin.org These signatures are generated by the influx of Ca2+ into the cytosol from the extracellular space or from internal stores like the vacuole and endoplasmic reticulum. nih.gov The cell then decodes these calcium signals using a toolkit of calcium-binding proteins, including calmodulins (CaMs), calmodulin-like proteins (CMLs), calcineurin B-like proteins (CBLs), and calcium-dependent protein kinases (CDPKs). mdpi.comnih.govfrontiersin.org These sensor proteins, upon binding to Ca2+, initiate downstream signaling cascades that ultimately lead to the activation of adaptive responses. mdpi.com
Abiotic Stress Adaptation
Plants are frequently exposed to abiotic stresses such as drought, high salinity, extreme temperatures, and heavy metal toxicity. mdpi.com Calcium signaling is a universal mechanism involved in the response and adaptation to these stresses. mdpi.com Nearly all abiotic stresses trigger an increase in the cytosolic Ca2+ concentration. mdpi.com
For instance, osmotic stress, caused by drought or high salinity, activates hyperosmolality-gated Ca2+-permeable channels, such as OSCA1, leading to an initial rise in cytosolic Ca2+. frontiersin.org This Ca2+ signal is then transduced by sensor proteins like CBLs, which interact with CBL-interacting protein kinases (CIPKs) to form a signaling network that regulates downstream responses to enhance stress tolerance. mdpi.commdpi.com
Similarly, heat stress induces a Ca2+-mediated signaling network that is central to the development of heat tolerance in plants. taylorfrancis.com Calcium signaling, in conjunction with calmodulin (CaM), acts as a hub that integrates signals and orchestrates the complex physiological and molecular events required for adaptation. taylorfrancis.com The Ca2+ signal can lead to the transcriptional regulation of numerous stress-responsive genes, enhancing the plant's ability to cope with adverse conditions. mdpi.com
Biotic Stress Responses
Calcium signaling is also a critical early event in plant defense against pathogens and herbivores. frontiersin.orgmdpi.com When a plant detects a biotic threat, such as a bacterial or fungal pathogen, it generates a specific calcium signature. frontiersin.org This Ca2+ signal is a key component of the plant's immune response. nih.gov
Upon perception of a pathogen, there is an influx of Ca2+ into the plant cell, which, along with the production of reactive oxygen species (ROS), initiates a signaling cascade. nih.gov This cascade involves Ca2+ sensors like calmodulins (CaMs), calmodulin-like proteins (CMLs), and Ca2+-dependent protein kinases (CDPKs), which are increasingly recognized for their role in plant immunity. nih.gov
These Ca2+-binding proteins decode the calcium signal and relay it to downstream components, activating defense mechanisms. frontiersin.org This can include the production of antimicrobial compounds, reinforcement of the cell wall, and in some cases, programmed cell death to limit the spread of the pathogen. frontiersin.org In response to herbivory, Ca2+ waves can travel long distances within the plant, transmitting the local signal to initiate a systemic defense response. mdpi.com
Q & A
Q. How can calcium ion concentration be accurately measured in aqueous solutions?
this compound concentration can be quantified using inductively coupled plasma (ICP) spectroscopy for high-precision elemental analysis or colorimetric assays (e.g., arsenazo III or o-cresolphthalein complexone methods). For biological samples, fluorescent indicators like Fura-2 or Fluo-4 are employed to track intracellular Ca²⁺ dynamics via fluorescence microscopy . Standardization requires calibration with known Ca²⁺ concentrations and validation against reference materials.
Q. What experimental controls are critical for calcium imaging in live-cell studies?
Essential controls include:
- Negative controls : Cells without fluorescent dyes to assess autofluorescence.
- Positive controls : Ionophores (e.g., ionomycin) to induce maximal Ca²⁺ release.
- Phototoxicity controls : Monitoring cell viability under prolonged light exposure.
- Environmental controls : Maintaining consistent pH, temperature, and osmolarity to avoid artifactual Ca²⁺ fluctuations .
Q. How do researchers validate the purity of calcium-containing compounds (e.g., hydroxyapatite)?
Techniques include X-ray diffraction (XRD) for crystallinity, Fourier-transform infrared spectroscopy (FTIR) for functional groups, and energy-dispersive X-ray spectroscopy (EDS) for elemental composition. For example, hydroxyapatite synthesized at 800°C for 11 hours shows distinct XRD peaks at 2θ = 25.9° (002) and 31.8° (211) .
Advanced Research Questions
Q. How can experimental design optimize this compound removal in water treatment studies?
Response Surface Methodology (RSM) with Doehlert designs minimizes experimental runs while maximizing data quality. Key steps:
- Factor selection : Concentrations of Ca²⁺, Mg²⁺, counter-ions (e.g., Na⁺), and membrane type.
- Model validation : ANOVA analysis to assess factor interactions (e.g., Ca²⁺ vs. membrane efficiency).
- Optimization : Deriving polynomial equations to predict removal efficiency under varying conditions. Example: A Full Factorial Design (2⁴) with 16 experiments identified NaCl concentration as the most significant factor in Donnan dialysis .
Q. How do calcium ions induce conformational changes in peptides, and how is this monitored?
Calcium binds to carboxylate groups on glutamic acid residues, neutralizing repulsive charges and promoting α-helix formation. Circular dichroism (CD) spectroscopy tracks structural transitions via characteristic signals:
- Random coil : Negative peak at 198 nm.
- α-helix : Peaks at 208 nm (negative) and 222 nm (negative). Titration with CaCl₂ and isodichroic point analysis confirm cooperative binding .
Q. What methodologies resolve contradictions in calcium's role in disease risk (e.g., COVID-19)?
Mendelian Randomization (MR) studies mitigate confounding by using genetic variants as instrumental variables (IVs). Key considerations:
- IV selection : 8 SNPs linked to serum Ca²⁺ levels to increase explained variance.
- Linearity assumption : Sensitivity analyses (e.g., MR-Egger regression) to detect non-linear effects.
- Population bias : Use of GWAS data from homogeneous cohorts (e.g., Asian populations) .
Q. How are calcium release kinetics tailored in bioactive scaffolds for bone regeneration?
Scaffold composition (e.g., HA/β-TCP ratios) and sintering conditions (temperature, duration) dictate ion release. In vitro testing involves:
- Dissolution assays : Immersion in Tris-HCl buffer (pH 7.4, 37°C).
- Kinetic profiling : ICP spectroscopy or assay kits to measure Ca²⁺ and PO₄³⁻ over time. Example: 100% β-TCP scaffolds release ~2.5 mg/dL Ca²⁺ after 7 days, while 100% HA shows minimal release .
Methodological Recommendations
- For structural studies, combine CD spectroscopy with isothermal titration calorimetry (ITC) to quantify Ca²⁺ binding affinities .
- In ecological studies, standardize Daphnia culturing conditions (20°C, 14:10 light-dark cycle) to minimize variability in calcium toxicity assays .
- Use Vancouver-style referencing for clinical studies, prioritizing peer-reviewed journals over preprint repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
